Product packaging for Pinaverium Impurity 4(Cat. No.:CAS No. 53251-94-8)

Pinaverium Impurity 4

Cat. No.: B1678381
CAS No.: 53251-94-8
M. Wt: 591.4 g/mol
InChI Key: IKGXLCMLVINENI-QOXGANSBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pinaverium bromide is a quaternary ammonium compound functioning as a selective calcium channel blocker with antispasmodic properties. Its primary research application is in the study of gastrointestinal (GI) motility disorders, particularly the pathophysiology and treatment mechanisms of Irritable Bowel Syndrome (IBS). The compound's high selectivity for the GI tract makes it a valuable tool for investigating smooth muscle contraction and visceral hypersensitivity in the gut. Its mechanism of action involves antagonizing L-type voltage-dependent calcium channels on intestinal smooth muscle cells, thereby inhibiting calcium influx and subsequent muscle contraction. Furthermore, pinaverium bromide has been shown to inhibit the contractile effects of key digestive hormones and inflammatory mediators, such as cholecystokinin, gastrin, and substance P, which are implicated in defecation-associated pain and discomfort. A 2021 systematic review and meta-analysis concluded that pinaverium bromide is superior to placebo for the treatment of IBS symptoms, demonstrating a beneficial effect on abdominal pain, stool changes, and bloating. From a research perspective, its value is underscored by a low Number Needed to Treat (NNT) of 4, which is among the most favorable for antispasmodic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41Br2NO4 B1678381 Pinaverium Impurity 4 CAS No. 53251-94-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53251-94-8

Molecular Formula

C26H41Br2NO4

Molecular Weight

591.4 g/mol

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium bromide

InChI

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1

InChI Key

IKGXLCMLVINENI-QOXGANSBSA-M

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Canonical SMILES

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]

Appearance

Solid powder

Other CAS No.

53251-94-8

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

59995-65-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide
Dicetel
Eldicet
pinaverium
pinaverium bromide

Origin of Product

United States

Molecular Mechanisms of Action of Pinaverium Bromide

Inhibition of Calcium Ion Influx in Smooth Muscle Cells

The fundamental action of pinaverium (B1222119) bromide is the blockade of calcium entry into gastrointestinal smooth muscle cells, thereby preventing the intracellular calcium concentration from reaching the threshold required for contraction. patsnap.com

Pinaverium bromide demonstrates a high degree of selectivity for voltage-dependent L-type calcium channels. nih.govgoogle.com These channels are the principal pathway for calcium entry into the smooth muscle cells of the intestinal wall. nih.govgoogle.com By specifically targeting these channels, pinaverium bromide effectively inhibits the inward calcium current that underpins smooth muscle contraction in the gastrointestinal tract. smpdb.cadrugbank.com Its effects are comparable to established L-type calcium channel blockers in that it reduces the plateau phase of slow waves, which inhibits calcium influx and prevents subsequent contractions. scielo.org.co This specificity allows it to relax the colon and intestines and inhibit motility in response to various stimuli. smpdb.cadrugbank.com

The L-type calcium channel is a multi-subunit protein complex. Pinaverium bromide interacts with the alpha 1S (α1S) subunit, which forms the central pore of the channel. nih.govdrugbank.com Specifically, it acts on the 1,4-dihydropyridine (B1200194) binding sites located on this subunit in a competitive manner. smpdb.cadrugbank.commedicaldialogues.in Cryo-electron microscopy studies have further elucidated this interaction, showing that pinaverium bromide inserts into a cavity within the channel structure. rcsb.orgrcsb.org This binding event induces a series of conformational changes, including the upward movement of a voltage-sensing domain (VSDII) and a dilation of the selectivity filter, which ultimately inhibits ion passage. rcsb.orgrcsb.org

Pinaverium bromide's inhibitory effect is achieved by stabilizing the calcium channel in a non-conducting state. nih.govsmpdb.cadrugbank.com Voltage-gated channels cycle between resting (closed), open, and inactivated states. By binding to the channel, pinaverium favors conformations where the channel cannot conduct calcium ions. tandfonline.com Recent structural biology studies suggest that pinaverium bromide traps the channel in a unique inactivated state described as having a "loose" pore domain. tandfonline.com Although this binding causes a significant expansion of the ion-permeation path, molecular dynamics simulations confirm that this state remains non-conductive to Ca2+ ions, supporting its antagonistic activity. tandfonline.com

Stabilization of Non-Conducting Channel States

Modulation of Gastrointestinal Smooth Muscle Contraction

The molecular interactions at the L-type calcium channel directly translate to the regulation of smooth muscle activity in the gastrointestinal tract.

Pinaverium bromide effectively reduces spontaneous, myogenic contractions of the colonic smooth muscle. These intrinsic contractions are highly dependent on the influx of extracellular calcium through L-type channels. nih.gov By blocking this influx, pinaverium bromide diminishes the contractile response to both neurohormonal (acetylcholine) and depolarizing (potassium chloride) stimuli in a dose-dependent manner. nih.govresearchgate.net This inhibition of the smooth muscle's contractile machinery leads to a spasmolytic effect, relaxing the gastrointestinal tract. google.com

Data Tables

Table 1: Pinaverium Bromide - L-Type Calcium Channel Interaction Summary

Feature Description Source(s)
Primary Target Voltage-Dependent L-Type Calcium Channels nih.govgoogle.com
Binding Subunit Alpha 1S (α1S) nih.govdrugbank.com
Binding Site 1,4-dihydropyridine binding sites smpdb.cadrugbank.commedicaldialogues.in
Mechanism Stabilizes a non-conducting, inactivated channel state smpdb.cadrugbank.comtandfonline.com

| Channel State Affinity | Binds to closed and inactivated channel conformations | nih.govsmpdb.cadrugbank.comnih.gov |

Table 2: Effect of Pinaverium Bromide on Colonic Muscle Contraction

Stimulus Effect of Pinaverium Bromide Mechanism Source(s)
Myogenic (Spontaneous) Reduction in spontaneous contractions Inhibition of basal Ca2+ influx through L-type channels
Acetylcholine (B1216132) (ACh) Dose-dependent inhibition of contraction Blocks Ca2+ influx required for neurohormone-induced contraction nih.govresearchgate.net

| Potassium Chloride (KCl) | Dose-dependent inhibition of contraction | Blocks Ca2+ influx triggered by membrane depolarization | nih.govresearchgate.net |

Attenuation of Acetylcholine-Induced Contractions

In-vitro studies have consistently demonstrated that pinaverium bromide has a dose-dependent inhibitory effect on smooth muscle contractions induced by acetylcholine. echemi.comechemi.comgoogle.com Acetylcholine, a key neurotransmitter, triggers muscle contractions by stimulating its receptors, which leads to the opening of calcium channels. nih.govsilae.it Pinaverium bromide effectively counteracts this by blocking these channels, thereby reducing the contractile response. nih.govsilae.it Research on canine and rat colonic smooth muscle has confirmed this inhibitory action. nih.govscielo.org.co

Effects on Responses to Barium Chloride, Norepinephrine, and Carbachol (B1668302)

Pinaverium bromide's inhibitory action extends to contractions induced by various other stimuli. It has been shown to have a dose-dependent inhibitory effect on smooth muscle contractions caused by barium chloride, norepinephrine, and carbachol. echemi.comechemi.comgoogle.com

Barium Chloride: Studies on rat colonic segments have shown that pinaverium bromide inhibits intraluminal pressure responses induced by barium chloride. nih.govnih.gov

Norepinephrine: In-vitro evidence indicates that pinaverium bromide can inhibit smooth muscle contractions stimulated by norepinephrine. echemi.comechemi.comgoogle.com

Carbachol: Research on human colonic tissue demonstrates that pinaverium bromide partially reduces carbachol-induced contractions. nih.govfrontiersin.org At a concentration of 10⁻⁵ M, it produced a 37%-46% reduction in these contractions. nih.govrecercat.cat Pretreatment with pinaverium has also been shown to abolish increases in contractility caused by carbachol in canine colonic circular smooth muscle. nih.gov

Influence on Electrical Field Stimulation-Induced Contractions

Pinaverium bromide also modulates contractions induced by electrical field stimulation (EFS). In studies on human colonic tissue, pinaverium bromide slightly decreased EFS-induced contractions, particularly in the circular muscle layer, with a 39% reduction observed at a concentration of 10⁻⁵ M. nih.govfrontiersin.org However, it had no significant effect on the longitudinal muscle in this context. frontiersin.org Further research on rat colonic segments also supports the inhibitory effect of pinaverium bromide on pressure responses to field stimulation. nih.gov

Interplay with Digestive Hormones and Neurotransmitters

Beyond its direct action on calcium channels, pinaverium bromide also interacts with various digestive hormones and neurotransmitters that play a role in regulating intestinal smooth muscle contraction. nih.gov

Inhibition of Contractile Effects of Cholecystokinin (B1591339)

Pinaverium bromide has been shown to inhibit the contractile effects of cholecystokinin (CCK). nih.govwjgnet.com In rats, pinaverium bromide dose-dependently inhibited the increase in colonic spike burst frequency induced by CCK-8. nih.gov This inhibition involves a CCK-dependent pathway that requires the integrity of capsaicin-sensitive afferent nerves. nih.gov Studies on isolated smooth muscle cells from rabbit antrum and human colons also confirm that pinaverium bromide inhibits CCK-induced contractions. wjgnet.comnih.gov In rabbit antral smooth muscle cells, the IC50 value for inhibition of CCK-8-induced contractions was 1 nM. nih.gov

Modulation of Gastrin-Mediated Responses

Pinaverium bromide also modulates responses mediated by gastrin. nih.govijmedicine.com In isolated smooth muscle cells from rabbit antrum, pinaverium bromide inhibited gastrin-induced contractions with an IC50 value of 1 nM. nih.gov This effect is dependent on extracellular calcium. nih.gov

Interaction with Substance P Pathways

The compound is known to inhibit the contractile effects of substance P, a neuropeptide involved in gastrointestinal motility and pain signaling. nih.govijmedicine.com

Research Findings on Pinaverium Bromide's Inhibitory Effects

StimulantTissue/ModelObserved EffectConcentration/DoseCitation
AcetylcholineCanine and Rat Colonic Smooth MuscleInhibited contractionsNot specified nih.govscielo.org.co
Barium ChlorideRat Colonic SegmentsInhibited intraluminal pressure responsesNot specified nih.govnih.gov
CarbacholHuman Colonic Tissue (Circular Muscle)37%-46% reduction in contractions10⁻⁵ M nih.govrecercat.cat
Electrical Field Stimulation (EFS)Human Colonic Tissue (Circular Muscle)39% reduction in contractions10⁻⁵ M nih.govfrontiersin.org
Cholecystokinin-8 (CCK-8)Rabbit Antral Smooth Muscle CellsInhibited contractions (IC50)1 nM nih.gov
GastrinRabbit Antral Smooth Muscle CellsInhibited contractions (IC50)1 nM nih.gov

Post-Synaptic Effects on Acetylcholine Action

Pinaverium bromide exerts a significant inhibitory effect on the post-synaptic actions of acetylcholine (ACh), the primary excitatory neurotransmitter in the cholinergic pathways of the gastrointestinal (GI) tract. This effect is not primarily due to a direct blockade of muscarinic receptors, but rather through the modulation of calcium signaling pathways that are essential for smooth muscle contraction initiated by ACh.

In preclinical studies, pinaverium bromide has been shown to effectively inhibit the contractile responses induced by acetylcholine in colonic smooth muscle preparations from both dogs and rats. nih.govscielo.org.co This inhibitory action is a key component of its spasmolytic effect. Further investigations using isolated human colonic smooth muscle cells have corroborated these findings, demonstrating that pinaverium bromide can inhibit contractions stimulated by various agonists, including the cholinergic agent carbachol. nih.gov The effect of pinaverium is reportedly more pronounced in inflamed colonic cells compared to non-GI-selective L-type calcium channel blockers. nih.gov

The core of its post-synaptic mechanism lies in its function as a highly selective L-type calcium channel blocker in the GI tract. scielo.org.co Acetylcholine, upon binding to its post-synaptic receptors on smooth muscle cells, triggers a cascade of events that leads to the opening of voltage-dependent calcium channels and the influx of extracellular calcium. This influx is a critical step for the initiation of muscle contraction. Pinaverium bromide acts at this juncture by blocking these calcium channels, thereby preventing the influx of calcium ions into the cell. echemi.comechemi.com By doing so, it effectively uncouples the cholinergic signal from the mechanical contractile response.

In vitro studies have consistently demonstrated a dose-dependent inhibitory effect of pinaverium bromide on smooth muscle contractions induced by acetylcholine and other stimulants like barium chloride and norepinephrine. echemi.comechemi.com This highlights its role in interfering with the final common pathway of smooth muscle contraction.

Investigation of Anticholinergic Effects in Preclinical Models

A distinguishing feature of pinaverium bromide, established through extensive preclinical investigation, is its potent spasmolytic activity with a notable absence of significant anticholinergic effects at therapeutic concentrations. mims.comdrogsan.com.tr Unlike traditional anticholinergic or antimuscarinic agents that directly compete with acetylcholine for its receptor sites, pinaverium's primary mechanism is targeted at the subsequent steps of the contraction process.

Animal studies have consistently shown that pinaverium bromide possesses very weak anticholinergic properties, which are typically observed only at high dosages that are not clinically relevant. hres.ca This lack of significant anticholinergic activity means it does not produce the common side effects associated with muscarinic receptor blockade, such as dry mouth, blurred vision, or urinary retention. msjonline.org Its pharmacological profile is dominated by its calcium antagonist action, which is highly selective for the smooth muscle of the gastrointestinal tract. mims.comdrogsan.com.tr

The selectivity of pinaverium bromide for the gut is further enhanced by its pharmacokinetic properties. As a quaternary ammonium (B1175870) compound, it is poorly absorbed from the GI tract, leading to high local concentrations within the gut wall where it exerts its effect, and low systemic exposure, minimizing potential off-target effects, including cardiovascular or systemic anticholinergic effects. nih.govscielo.org.cohres.ca

Preclinical research comparing its effects to established L-type calcium channel blockers like nitrendipine (B1678957) and diltiazem (B1670644) found its actions to be very similar in inhibiting calcium influx and consequent contractions. nih.govscielo.org.co A study investigating stress-induced colonic smooth muscle contractility in rats provided specific data on its inhibitory capacity against acetylcholine-induced contractions, further quantifying its functional antagonism without implying direct receptor blockade.

Inhibitory Effects of Pinaverium Bromide on Acetylcholine-Induced Contractions in Rat Colonic Muscle
ConditionAgonistIC50 of Pinaverium Bromide (µM)
Non-StressedAcetylcholine0.91
Cold-Restraint-StressedAcetylcholine1.66

This data from preclinical models underscores that the clinical efficacy of pinaverium bromide in relieving abdominal pain and spasms stems from its targeted action on calcium channels within the gut, not from a conventional anticholinergic mechanism. While concomitant use with anticholinergic drugs might enhance spasmolysis, pinaverium bromide's standalone mechanism is distinct. drogsan.com.tr

Preclinical Pharmacological Characterization of Pinaverium Bromide

In Vitro Spasmolytic Activity

In vitro studies have consistently demonstrated the spasmolytic effects of pinaverium (B1222119) bromide on various smooth muscle preparations. These studies have been crucial in elucidating its mechanism of action and comparing its potency to other agents.

Dose-Dependent Inhibitory Actions on Smooth Muscle Contraction

Research has shown that pinaverium bromide exerts a dose-dependent inhibitory effect on smooth muscle contractions induced by various stimuli. google.comnih.gov For instance, it has been found to inhibit contractions stimulated by acetylcholine (B1216132) (ACh) and potassium chloride (KCl) in a dose-dependent manner. nih.govnih.govresearchgate.net This inhibitory action has been observed in preparations of colonic circular muscle from both normal and stressed rats. nih.govnih.govresearchgate.net The contractile responses were almost completely blocked at the maximum concentration of 3x10⁻⁵ mol/L of pinaverium. nih.gov It also demonstrates inhibitory action against contractions caused by barium chloride, norepinephrine, and carbachol (B1668302). google.comnih.gov

The half-maximal inhibitory concentration (IC50) values further quantify this dose-dependent effect. In one study, the IC50 values for the inhibition of ACh-induced contractions were 1.66 x 10⁻⁶ mol/L in the stress group and 0.91 x 10⁻⁶ mol/L in the control group. For KCl-induced contractions, the IC50 values were 8.13 x 10⁻⁷ mol/L and 3.80 x 10⁻⁷ mol/L for the stress and control groups, respectively. nih.govnih.gov

Comparative Studies with Other Calcium Channel Antagonists (e.g., Verapamil (B1683045), D600, Manganese Chloride)

Comparative studies have been conducted to evaluate the potency and characteristics of pinaverium bromide relative to other calcium channel antagonists.

In studies using rat uterine smooth muscle, pinaverium bromide (10⁻⁷ - 10⁻⁶ M) was shown to depress twitch contractions and potassium-induced contractures. nih.gov In comparison, D600 (a derivative of verapamil) at a concentration of 2 x 10⁻⁶ M and manganese chloride at 10⁻³ M abolished both types of contractions. nih.gov Both pinaverium bromide and D600 were found to be more potent inhibitors in potassium-depolarized tissues. nih.gov Furthermore, a supramaximal dose of pinaverium bromide (10⁻⁵ M) was observed to decrease the rate of rise, amplitude, and repolarization rate of the action potential. nih.gov Interestingly, while pinaverium bromide could depress myometrial contractions induced by acetylcholine in a calcium-free solution, D600 (10⁻⁵ M) had no effect on intracellular calcium stores, and manganese chloride (2.5 x 10⁻³ M) only reduced the acetylcholine-induced contraction. nih.gov This suggests that pinaverium bromide may also have an effect on contractions supported by intracellular calcium release. nih.gov

In isolated rat colonic segments, pinaverium bromide was found to be approximately 30 times less potent than verapamil in inhibiting pressure responses induced by various stimulants. nih.gov However, the inhibitory effects of both compounds on pressure responses to field stimulation were similarly antagonized by the administration of exogenous calcium, supporting the concept that pinaverium bromide acts on calcium channels in the smooth muscle cell membrane. nih.gov In contrast, other in vitro studies have suggested that pinaverium bromide can inhibit the proliferation of certain cancerous cells more effectively than verapamil. google.comgoogle.com

Evaluation in Various Isolated Tissue Preparations (e.g., Rat Uterine Smooth Muscle, Guinea Pig Taenia Coli, Guinea Pig Ileum)

The spasmolytic activity of pinaverium bromide has been assessed in a range of isolated tissue preparations, confirming its effects across different smooth muscle types.

Rat Uterine Smooth Muscle: As mentioned previously, pinaverium bromide has been shown to depress both spontaneous twitch contractions and potassium-induced contractures in uterine smooth muscle from pregnant rats. nih.gov It also affects the action potential characteristics at higher concentrations. nih.gov

Guinea Pig Taenia Coli: In this preparation, pinaverium bromide has been shown to inhibit contractions. dntb.gov.uahres.ca It helps in regulating spontaneous activity and increasing the synchronization between electrophysiological spikes and contractions. hres.ca

Guinea Pig Ileum: Studies on the guinea pig ileum have also demonstrated the spasmolytic properties of pinaverium bromide. hres.canih.gov It has been shown to inhibit the peristaltic reflex in this tissue. wjgnet.com

In Vivo Spasmolytic Properties in Animal Models

Animal models have been instrumental in demonstrating the in vivo efficacy of pinaverium bromide as a gastrointestinal spasmolytic.

Demonstration of Gastrointestinal Spasmolysis in Rodents

In vivo studies in rodents have confirmed the gastrointestinal spasmolytic effects of pinaverium bromide. researchgate.netnih.gov For instance, research on rats has shown that pinaverium bromide can regulate stress-induced colonic hypermotility. nih.govnih.govwjgnet.com In a model where cold-restraint stress was used to increase fecal pellet output, pinaverium bromide was effective in mitigating this response. nih.govnih.gov This effect is attributed to its ability to inhibit calcium influx through L-type channels, thereby decreasing the contractile response to various agonists. nih.govnih.govwjgnet.com

Reduction of Abdominal Cramps in Colonic Distension Models

Pinaverium bromide has shown efficacy in animal models designed to mimic abdominal pain and cramping associated with conditions like Irritable Bowel Syndrome (IBS). In a rat model of IBS induced by neonatal maternal separation and restraint stress, pinaverium bromide was used as a positive control drug. jnmjournal.org The study evaluated the therapeutic effect by measuring abdominal withdrawal reflex (AWR) scores in response to colonic distension, which is an indicator of visceral sensitivity or pain. jnmjournal.org The results showed that pinaverium bromide significantly reduced the AWR scores at various distention pressures, indicating a reduction in abdominal cramps and discomfort. jnmjournal.org The efficacy of the treatment was comparable to that of a traditional Chinese medicine formulation also being tested. jnmjournal.org

Suppression of Stress-Induced Hypermotility

Preclinical research has established that psychological and physical stress can induce gastrointestinal hypermotility, a key feature in some functional gut disorders. Pinaverium bromide has demonstrated efficacy in counteracting these effects in various animal models. In studies using cold-restraint stress in rats, a method known to increase fecal pellet output, pinaverium bromide was shown to regulate this stress-induced colon hypermotility. nih.govnih.govwjgnet.comresearchgate.net This effect is attributed to its ability to inhibit the influx of calcium into colonic smooth muscle cells, which is heightened under stress conditions. nih.govnih.govwjgnet.comresearchgate.netnih.gov

During stress, the contractility of colonic muscle in response to agonists like acetylcholine (ACh) and potassium chloride (KCl) is significantly higher than in a non-stressed state. nih.govnih.govresearchgate.net Pinaverium bromide inhibits this enhanced contraction in a dose-dependent manner. nih.govnih.govresearchgate.net For instance, in rats subjected to cold-restraint stress, fecal pellet output increased by 61%. nih.govnih.govresearchgate.net Pinaverium bromide was effective in mitigating this hypermotility. nih.govnih.govwjgnet.comresearchgate.net This supports the rationale for its use in conditions where excessive colonic contraction, potentially exacerbated by stress, needs to be suppressed. nih.govnih.gov Another stress model involving water avoidance in rats also demonstrated that stress induces gastrointestinal hypermotility, which can be studied to evaluate potential therapeutic agents. researchgate.net

Table 1: Effect of Pinaverium Bromide on Stress-Induced Colonic Hypermotility in Rats

Stress Model Measured Parameter Key Finding with Pinaverium Bromide Citation
Cold-Restraint Stress Fecal Pellet Output Regulates the 61% increase in output caused by stress. nih.govnih.govresearchgate.net
Cold-Restraint Stress Muscle Contractility (in response to ACh & KCl) Inhibits the stress-induced hypercontractility in a dose-dependent manner. nih.govnih.govresearchgate.netmedchemexpress.com
Water Avoidance Stress Gastrointestinal Motility Model used to demonstrate stress-induced hypermotility. researchgate.net

Gastrointestinal Selectivity in Preclinical Studies

A defining characteristic of pinaverium bromide in preclinical evaluations is its pronounced selectivity for the gastrointestinal (GI) tract. nih.govnih.govwjgnet.commims.com This selectivity is a result of its chemical structure and pharmacokinetic properties, which ensure its actions are primarily localized to the gut, thereby minimizing effects on other body systems. nih.govnih.govresearchgate.netnih.gov

Absence of Significant Cardiovascular Effects in Animal Models

Animal studies have consistently shown that pinaverium bromide does not exert significant cardiovascular effects at therapeutic doses. nih.govmims.comdrogsan.com.trdrogsan.com.tre-lactancia.org As a quaternary ammonium (B1175870) compound, its structure limits systemic absorption. nih.govresearchgate.netnih.govdrugbank.com In safety studies conducted in conscious Beagle dogs administered a high single oral dose, no changes were observed in cardiovascular parameters. hres.ca Animal models demonstrate that pinaverium bromide has potent spasmolytic properties on intestinal smooth muscle with very weak anticholinergic effects and no noticeable cardiovascular impact at effective doses. e-lactancia.orghres.ca This lack of vasodilatory or anti-arrhythmic action distinguishes it from other calcium channel blockers that have more systemic activity. drugbank.com

Table 2: Cardiovascular Safety of Pinaverium Bromide in Preclinical Models

Animal Model Route of Administration Monitored Parameters Observed Effects Citation
Beagle Dog Oral Body Temperature, Cardiovascular Parameters No changes observed at a single high dose. hres.ca
Various Animal Models Oral Cardiovascular System No noticeable effects at therapeutic doses. nih.govmims.comdrogsan.com.tre-lactancia.orghres.ca

Minimal Systemic Exposure Supporting Localized Action

The GI-selectivity of pinaverium bromide is fundamentally linked to its minimal systemic exposure, a characteristic feature of quaternary ammonium compounds. nih.govnih.govresearchgate.netnih.gov Due to its highly polar nature and high molecular weight, pinaverium bromide is poorly absorbed from the gastrointestinal tract following oral administration. researchgate.netnih.gove-lactancia.orgdrugbank.comhres.ca

Pharmacokinetic studies in animals, including rats, show that absorption is low, estimated to be between 5% and 10%. researchgate.netnih.gove-lactancia.orgdrugbank.comhres.ca The absolute bioavailability for the oral formulation is reported to be very low, at less than 1%. mims.comdrugbank.com The small amount of the compound that is absorbed is subject to significant uptake by the liver and is rapidly excreted into the bile, with the major route of elimination being via the feces. nih.govmims.comresearchgate.netnih.gove-lactancia.orgdrugbank.com This marked hepatobiliary excretion further limits systemic availability. nih.govnih.govwjgnet.comresearchgate.netnih.govdrugbank.com Radiolabelled studies in rats confirmed that the compound is almost exclusively found in the GI tract. e-lactancia.orghres.caiqpc.com This poor absorption and rapid elimination profile ensures that the drug's action is localized to the intestinal smooth muscle. nih.govnih.govresearchgate.netnih.goviqpc.com

Table 3: Pharmacokinetic Properties Supporting Localized Action of Pinaverium Bromide

Parameter Finding in Animal Models Consequence Citation
Systemic Absorption (Oral) Poor (5-10% in rats) Minimal systemic exposure researchgate.netnih.gove-lactancia.orgdrugbank.comhres.ca
Absolute Bioavailability (Oral) Very Low (<1%) Localized action in the GI tract mims.comdrugbank.com
Primary Route of Elimination Feces (via hepato-biliary excretion) Prevents systemic accumulation nih.govmims.comresearchgate.netnih.govdrugbank.com
Chemical Property Quaternary ammonium compound (highly polar) Limits diffusion across cell membranes nih.govresearchgate.netnih.govdrugbank.comhres.ca

Pharmacokinetic Profile of Pinaverium Bromide Preclinical Focus

Absorption Characteristics in Animal Models

Studies in animal models, such as rats and dogs, have consistently demonstrated that orally administered pinaverium (B1222119) bromide is poorly absorbed from the gastrointestinal tract. Following oral administration of a solution to animals (e.g., 2.46 mg/kg in rats), the absorption rate was reported to be between 5% and 10%. hres.caaapharma.ca Peak plasma concentrations are typically reached within one hour after administration. drugbank.comnih.gov The absolute oral bioavailability is reported to be very low, less than 1%. drugbank.comnih.govfda.gov.phmims.com

Influence of Quaternary Ammonium (B1175870) Structure on Intestinal Permeation

The chemical structure of pinaverium bromide, specifically its highly polar quaternary ammonium group, plays a significant role in its limited intestinal absorption. hres.cadrugbank.comnih.govresearchgate.net This structural feature limits its ability to readily diffuse across the lipophilic cell membranes of the gastrointestinal tract. drugbank.comnih.govgoogle.com The polarization at physiological pH further contributes to its low absorption. researchgate.netmsjonline.org This poor permeation across cell membranes is a key factor in promoting its selectivity towards the gastrointestinal tract. drugbank.comnih.gov

Role of High Molecular Weight on Bioavailability

In addition to the quaternary ammonium structure, the high molecular weight of pinaverium bromide (591.42 g/mol ) also contributes to its poor absorption and consequently, its low oral bioavailability. hres.cadrugbank.comresearchgate.netmsjonline.org High molecular weight compounds generally exhibit lower solubility and reduced passive permeability across biological membranes, further limiting their absorption from the gastrointestinal tract. iqpc.com

Distribution and Protein Binding in Preclinical Systems

Following the limited absorption, pinaverium bromide exhibits a selective distribution pattern in preclinical systems, primarily concentrating in the digestive tract. drugbank.comnih.gov

Plasma Protein Binding Dynamics (e.g., Animal Plasma)

Pinaverium bromide demonstrates high binding to plasma proteins. In vitro studies have shown that it is highly bound to both animal and human plasma proteins, with a reported binding ratio of 97%. hres.caaapharma.ca Another source indicates high plasma protein binding between 95-97%. fda.gov.phdrogsan.com.trdrogsan.com.tr This high protein binding ability suggests that a large proportion of the absorbed drug is bound to plasma proteins, which can influence its distribution and elimination. nih.gov

Tissue Distribution Patterns

Due to its poor absorption and marked hepatobiliary excretion, pinaverium bromide is selectively distributed to the digestive tract in preclinical models. drugbank.comnih.gov Animal studies using radiolabelled pinaverium bromide in rats showed that the radioactivity was rapidly taken up by the liver and excreted in the bile. hres.caaapharma.ca The selective distribution to the digestive tract, coupled with low absorption and limited enterohepatic circulation, are considered main pharmacokinetic characteristics after oral administration. hres.ca

Biotransformation Pathways (Preclinical Hepatic Metabolism)

Pinaverium bromide undergoes extensive metabolism, primarily in the liver, in preclinical species. fda.gov.phmims.comdrogsan.com.trdrogsan.com.tr Hepatic metabolism involves several pathways, including demethylation of one of the methoxy (B1213986) groups, hydroxylation of the norpinanyl ring, and elimination of the benzyl (B1604629) group with subsequent opening of the morpholine (B109124) ring. aapharma.cadrugbank.com Metabolism studies in rats and dogs have shown that the drug is extensively metabolized and eliminated via the liver. fda.gov.phmims.comdrogsan.com.trdrogsan.com.tr A study using 14C-labelled pinaverium bromide in rats indicated a fast elimination by the biliary duct and no metabolic structure modification, although other sources describe extensive metabolism . This suggests potential species differences or variations in study findings regarding the extent of metabolic modification.

Based on the available information, a summary of preclinical pharmacokinetic parameters can be presented in the following table:

ParameterFinding in Preclinical Models (e.g., Rat, Dog)Source(s)
Oral AbsorptionPoor (5-10%) hres.caaapharma.ca
Absolute Oral BioavailabilityVery low (<1%) drugbank.comnih.govfda.gov.phmims.com
Peak Plasma Concentration TimeWithin one hour (after oral administration) drugbank.comnih.govmims.com
Plasma Protein BindingHigh (95-97%) hres.caaapharma.cafda.gov.phdrogsan.com.trdrogsan.com.tr
Tissue DistributionSelective to the digestive tract hres.cadrugbank.comnih.gov
Primary Metabolism SiteLiver aapharma.cadrugbank.comfda.gov.phmims.comdrogsan.com.trdrogsan.com.tr
Major Elimination RouteFeces (via hepatobiliary excretion) hres.caaapharma.cadrugbank.comnih.govfda.gov.phmims.com

Elimination Routes in Animal Models

The elimination of pinaverium bromide in animal models is characterized by a primary reliance on biliary excretion, resulting in the majority of the administered dose being eliminated via the feces. drugbank.comhres.camedtigo.com This elimination pathway is a significant factor in the drug's low systemic bioavailability and its targeted effect on the gastrointestinal tract.

Predominant Biliary Excretion

Studies in animal models, particularly rats, have demonstrated that a significant portion of absorbed pinaverium bromide is rapidly taken up by the liver and subsequently excreted into the bile. hres.ca This efficient hepatic uptake and biliary secretion pathway is a key determinant of the compound's elimination from the body. Radiolabelled studies in rats have shown that radioactivity is quickly transferred to the liver and then eliminated through the biliary route. hres.ca

Limited Enterohepatic Recirculation

Following biliary excretion, there is limited enterohepatic recirculation of pinaverium bromide in animal models. hres.ca This suggests that once excreted into the bile and subsequently entering the intestinal lumen, the compound is not significantly reabsorbed back into the systemic circulation. Studies in rats using radiolabelled pinaverium bromide indicated that only a small percentage of the biliary radioactivity was reabsorbed after oral dosing. hres.ca This limited reabsorption contributes to the high fecal excretion rate.

Primary Fecal Excretion Pathway

The major route of excretion for pinaverium bromide in animal models is via the feces. drugbank.comhres.cafda.gov.phdrogsan.com.tr This is a direct consequence of its poor oral absorption and significant biliary excretion with limited enterohepatic recirculation. The majority of the administered dose, including metabolites, is eliminated in the feces. medtigo.com This primary fecal excretion pathway underscores the localized action of pinaverium bromide within the gastrointestinal tract.

Preclinical data on the elimination routes of pinaverium bromide in animal models can be summarized as follows:

Elimination PathwayObservation in Animal ModelsReference
Predominant Biliary ExcretionRapid uptake by the liver and excretion into bile. hres.ca
Limited Enterohepatic RecirculationMinimal reabsorption of biliary excreted compound from the intestine. hres.ca
Primary Fecal ExcretionMajor route of elimination of the administered dose. drugbank.comhres.camedtigo.comfda.gov.phdrogsan.com.tr

Chemical Synthesis and Stereochemical Considerations of Pinaverium Bromide

Established Synthetic Routes and Methodological Evolution

Several synthetic pathways for pinaverium (B1222119) bromide have been reported, primarily originating from β-pinene derivatives. These routes generally involve sequential reactions including condensation, halogenation, and hydrogenation steps to assemble the final quaternary ammonium (B1175870) structure google.comgoogle.comgoogle.com. Early methods faced challenges related to harsh reaction conditions and lower yields, prompting the development of improved processes google.comgoogle.compatsnap.com.

Multi-Step Synthesis from Beta-Pinene Derivatives

A foundational route for synthesizing pinaverium bromide begins with β-pinene. β-pinene is condensed with paraformaldehyde to produce nopol (B1679846) google.comgoogle.comgoogle.com. Nopol then undergoes hydrogenation to yield dihydronopol google.comgoogle.comgoogle.com. This dihydronopol derivative serves as a key intermediate in the subsequent steps of the synthesis iucr.orgnih.gov.

Condensation Reactions with Morpholine (B109124) Derivatives

A crucial step in the synthesis involves the condensation of the dihydronopol derivative with a morpholine derivative. Historically, this has involved the reaction of dihydronopol with 4-(2-chloroethyl)morpholine (B1582488) iucr.orggoogle.comgoogle.comgoogle.comnih.gov. Another reported route involves the condensation of hydrogenated nopol with N-(2-hydroxyethyl)morpholine, followed by bromination google.comgoogle.com. These condensation reactions are central to forming the morpholinium part of the pinaverium bromide structure google.com.

Halogenation and Hydrogenation Steps in Intermediate Formation

Halogenation reactions are essential for introducing necessary functional groups into the precursor molecules. For instance, the synthesis of the 2-bromo-4,5-dimethoxybenzyl bromide moiety, another key intermediate, typically involves the bromination of 3,4-dimethoxybenzyl alcohol patsnap.comsci-hub.se. This reaction can be carried out using bromine in the presence of acetic acid sci-hub.se.

Hydrogenation steps are employed to reduce double bonds, such as the hydrogenation of nopol to dihydronopol google.comgoogle.comgoogle.com. Early hydrogenation methods for converting nopol to dihydronopol utilized harsh conditions, involving Raney nickel catalyst at high temperatures (180-200 °C) and high pressures (65-100 atm), resulting in lower yields and being less suitable for industrial scale-up google.comgoogle.com.

Novel Synthetic Methodologies

Ongoing research has focused on developing novel synthetic methodologies to address the limitations of traditional routes, aiming for improved efficiency, purity, and industrial feasibility google.compatsnap.comgoogle.com.

Strategies for Improved Yield and Purity

New synthetic methods have been developed to enhance the yield and purity of pinaverium bromide. Some approaches involve selecting new synthesis routes with more readily available and cheaper starting materials google.compatsnap.com. Strategies include redesigning reaction schemes and optimizing conditions to reduce side reactions and facilitate impurity removal google.comgoogle.com. Improved purification processes for intermediates have also been explored to minimize impurities in the final product google.com. One reported method achieved a product purity of 99.8% detected by HPLC patsnap.com.

Process optimization strategies have included solvent system engineering, such as using mixed solvent systems in halogenation and bromobenzylation steps to improve efficiency and reduce impurity carryover . Catalytic system optimization is also a focus .

Development of New Intermediates and Reaction Conditions

The development of new intermediates has been a strategy to improve the synthesis of pinaverium bromide. One invention describes a new intermediate synthesized from morpholine and an acylating agent, which is then used to synthesize pinaverium bromide under milder conditions, leading to more complete raw material reaction and fewer side reactions google.comlookchem.com.

Novel reaction conditions have been explored to make the synthesis more temperate and easier to perform google.compatsnap.com. This includes conducting catalytic hydrogenation reactions under normal pressure, which reduces experimental hazards and equipment requirements google.com. Optimized conditions for specific steps, such as halogenation with phosphorus trihalides or phosphorus pentahalides at controlled temperatures, have been reported to improve yields google.compatsnap.com.

Data Tables

While detailed, interactive data tables with specific reaction conditions, yields, and purity for multiple routes are not consistently available in a structured format across the search results, the following summarizes some reported data points:

Synthesis Step / IntermediateConditionsReported Yield / PuritySource
Nopol Hydrogenation to Dihydronopol (Traditional)Raney nickel, 180-200 °C, 65-100 atm H₂Lower yield google.comgoogle.com
Nopol Halogenation (Intermediate II)Nopol:Halogenating agent (1:1.05 mol ratio), 75-80 °C, 1.5-2.5 hours90% (using PBr₃) google.compatsnap.com
2-bromo-4,5-dimethoxybenzyl bromide synthesis3,4-dimethoxybenzyl alcohol + Bromine, Acetic acid, 50-60 min addition, 5-7 hours stirring85.2% google.compatsnap.com
Dihydronopol + morpholinochloroethane hydrochloride condensationAqueous NaOH, stirred; then with 1-bromo-2-bromomethyl-4,5-dimethoxybenzene in methyl ethyl ketone at 333 K60% (overall) iucr.orgnih.gov
Novel intermediate synthesis (from Morpholine + acylating agent)Mild conditionsNot specified google.comlookchem.com
Pinaverium bromide synthesis (via novel intermediate)Mild conditionsCis isomer ≥ 99%, Trans isomer ≤ 1% google.comlookchem.com
Pinaverium bromide synthesis (optimized route)Reflux in ethyl acetate (B1210297) with 2-bromo-4,5-dimethoxybenzyl bromide89.7% (Cis ≥ 99%, Trans ≤ 1%) google.com
Pinaverium bromide synthesis (optimized conditions)Reaction temperature: -10°C to 5°C, Solvent: Dichloromethane/toluene (2:1)88.4% (99.2% cis)

Note: Yields and conditions can vary significantly depending on the specific reagents, solvents, catalysts, and procedural details employed in each method.

Industrial Scalability Considerations

The industrial synthesis of pinaverium bromide requires efficient and cost-effective processes to enable large-scale production. Traditional synthetic routes often face challenges such as harsh reaction conditions, the formation of impurities, and difficulties in purification, which can impact yield and increase production costs. patsnap.com For instance, some earlier methods involving the hydrogenation of dihydronopol required specialized high-pressure reactors, leading to increased capital expenditure. Intermediate purification steps, such as vacuum distillation, could also result in significant product loss per batch.

Modern synthetic approaches aim to address these limitations through process optimization. Utilizing cheaper and easily obtainable starting materials, employing milder reaction conditions, and minimizing side reactions are key considerations for industrial scalability. patsnap.comgoogle.comlookchem.com One patent describes a method starting from morpholine and an acylating agent, leading to a new intermediate and subsequent synthesis of pinaverium bromide under mild conditions, with complete raw material reaction and reduced side reactions. google.comlookchem.com Another approach focuses on a "one-pot" method for the synthesis of a key intermediate, 2-bromo-4,5-dimethoxybenzyl bromide, which utilizes cheap raw materials and simplifies the production process, making it suitable for industrial production. wipo.intgoogle.com

Catalytic hydrogenation advancements have also contributed to improved industrial scalability. Replacing catalysts like Raney nickel with palladium/carbon catalysts allows for moderate pressure operations and lower reaction temperatures, enhancing safety and conversion efficiency. Solvent optimization can further reduce byproduct formation by improving intermediate solubility.

The market for Pinaverium Bromide API is expected to show stable growth, with factors like product differentiation, cost reduction, and supply chain optimization being crucial for widespread adoption. marketresearchreports.com

Stereoisomer Control and Purity in Synthesis

Pinaverium bromide is optically active, and its therapeutic effect is primarily attributed to the cis isomer. patsnap.com Therefore, controlling the stereochemistry during synthesis to achieve a high content of the cis isomer is crucial for the quality and efficacy of the final product. google.comlookchem.compatsnap.comgoogle.comgoogle.com The presence of the trans isomer is considered an impurity, and regulatory guidelines often specify limits for its content. patsnap.com

Traditional methods have sometimes resulted in intermediate products with a cis-isomer content of around 95% and a trans-isomer content of 5%, which can lead to a lower cis-isomer content in the final pinaverium bromide. patsnap.comgoogle.com Achieving a high cis-isomer content and controlling the trans-isomer content to be less than or equal to 1% is a significant goal in pinaverium bromide synthesis. google.comlookchem.comgoogle.comgoogle.com

Techniques for Achieving High Cis-Isomer Content

Several techniques have been developed to enhance the cis-isomer content during the synthesis of pinaverium bromide intermediates. One method involves the introduction of an acidic chiral reagent into a hydrogenation system used to prepare a key intermediate, 4-[2-[2-(6,6-dimethyl bicyclo[3.1.1]heptyl-2-alkyl)ethoxy]ethyl]morpholine. google.com This approach has been shown to significantly improve the cis-isomer content of the intermediate and effectively control the trans-isomer content to ≤ 2.0% through salt formation resolution. google.com

Another patent describes a method where the intermediate 2-[2-(2-morpholinyl-2-ethoxy-ethyl)]-6,6-dimethylnorphan is prepared, and specific distillation conditions (collecting a cut fraction at 133-134 °C under 270 Pa) are employed to obtain an intermediate with high cis-isomer content (≥ 95%). patsnap.comgoogle.com Further optimization of this method has aimed for cis-isomer content ≥ 97%, and even ≥ 99% in the intermediate, leading to a high cis-isomer content in the final product. google.comgoogle.com

Research findings indicate that adding (R)-mandelic acid during the morpholine condensation step can improve the cis:trans ratio from 85:15 to 98.5:1.5. High performance liquid chromatography (HPLC) using a chiral column is a technique used to determine the enantiomeric excess and isomeric purity. oup.com

Impact of Isomeric Purity on Research Applications

The isomeric purity of pinaverium bromide, particularly the ratio of cis to trans isomers, is critical for research applications. Since the therapeutic effect is primarily associated with the cis isomer, studies investigating the pharmacological properties and mechanisms of action of pinaverium bromide require highly pure cis isomer to ensure accurate and reproducible results. patsnap.commedchemexpress.com

Research and analytical applications, including the development and validation of analytical methods, rely on well-characterized standards with known isomeric composition. medchemexpress.comsynzeal.com For instance, Trans-Pinaverium Bromide is available as a reference standard for analytical method development and quality control applications during the production of pinaverium bromide. synzeal.com

Impurities, including the trans isomer, can interfere with analytical techniques such as HPLC, potentially affecting the accurate quantification of the active cis isomer and the assessment of product stability. pharmasm.com Therefore, achieving high isomeric purity is essential for the reliable analysis of pinaverium bromide in various matrices, including human plasma, for pharmacokinetic studies. oup.compharmasm.com

Interactive Table: Isomeric Purity Examples

SourceIntermediate Cis-Isomer ContentFinal Product Cis-Isomer ContentTrans-Isomer Content LimitTechnique Mentioned
CN104650005A≥ 99%≥ 99%≤ 1%New intermediate, mild conditions
CN101531642A≥ 95%, ≥ 97%, ≥ 99%≥ 97%, ≥ 99%≤ 5%, ≤ 3%, ≤ 1%Hydrogenation, specific distillation cut
CN117820257AImproved (e.g., 92.7%)Not specified≤ 2.0%Acidic chiral reagent in hydrogenation system
Benchchem (Ref. CN117820257A)85:15 ratio improved to 98.5:1.5Not specified≤ 1.5%(R)-mandelic acid during morpholine condensation

Advanced Analytical Methodologies for Pinaverium Bromide

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of pinaverium (B1222119) bromide and its related impurities. Various chromatographic methods have been developed to ensure the quality and efficacy of the drug product.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the assay and impurity profiling of pinaverium bromide in pharmaceutical dosage forms. semanticscholar.org Reverse-phase HPLC (RP-HPLC) methods are commonly developed for this purpose.

One validated RP-HPLC method utilized a Zorbax SB C8 column (4.6x250 mm, 5 µm) with an isocratic mobile phase consisting of 0.1% orthophosphoric acid and acetonitrile (B52724) in a 30:70 (v/v) ratio. pharmasm.com The detection was carried out at 245 nm, with a flow rate of 1.0 ml/min and a column temperature of 25°C. pharmasm.com This method demonstrated linearity in the concentration range of 20-150 µg/ml with a correlation coefficient of 0.9999. pharmasm.com The retention time for pinaverium bromide was observed at 4.84 minutes. pharmasm.com

Another study employed a Phenomenox C18 column (250 x 4.6 mm i.d., 5 µm particle size) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) and acetonitrile (20:80). semanticscholar.org With a flow rate of 1 mL/min and UV detection at 214 nm, the drug eluted at 5.067 minutes. semanticscholar.orgresearchgate.net This method was found to be linear over a concentration range of 12.5-75.0 μg/mL. semanticscholar.org

A further LC method was developed using a reversed-phase monolithic C18 column (100 x 4.6 mm i.d.) at 45 ºC. The mobile phase was a 50:50 (v/v) mixture of acetonitrile and 0.3% triethylamine (B128534) solution (pH 5.0), with a flow rate of 2.0 mL/min and PDA detection at 213 nm. semanticscholar.orgresearchgate.net The retention time for pinaverium bromide was 3.4 minutes, and the method was linear in the range of 5-100 μg/mL. semanticscholar.orgresearchgate.net

Parameter Method 1 Method 2 Method 3
Column Zorbax SB C8 (4.6x250 mm, 5 µm)Phenomenox C18 (250 x 4.6 mm, 5 µm)Monolithic C18 (100 x 4.6 mm)
Mobile Phase 0.1% Orthophosphoric acid:Acetonitrile (30:70)Ammonium acetate buffer (pH 3.0):Acetonitrile (20:80)Acetonitrile:0.3% Triethylamine pH 5.0 (50:50)
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Detection 245 nm214 nm213 nm
Retention Time 4.84 min5.067 min3.4 min
Linearity Range 20-150 µg/mL12.5-75.0 μg/mL5-100 μg/mL
Correlation Coefficient 0.99990.9990.9991

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the determination of pinaverium bromide in biological fluids like human plasma, where concentrations are significantly lower, Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity.

A sensitive LC-MS/MS method was established for quantifying pinaverium bromide in human plasma. koreascience.krkoreascience.kr This method involved liquid-liquid extraction with tert-butylmethylether. koreascience.kr The chromatographic separation was achieved using a mobile phase of acetonitrile and 5 mM ammonium formate (B1220265) (80:20, pH 3.0). koreascience.kr In this method, pinaverium produced a protonated precursor ion ([M+H]+) at m/z 510.3 and a corresponding product ion at m/z 228.9. koreascience.kr The method achieved a limit of quantitation (LOQ) of 0.5 ng/ml. koreascience.kr

Another LC-MS/MS method utilized protein precipitation for sample preparation and achieved a lower limit of quantitation (LLOQ) of 10 pg/mL. pillbuys.com The method was linear over a range of 10.0–10000.0 pg/mL. pillbuys.com

A high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was also developed. nih.gov This method used protein precipitation with acetonitrile for sample extraction from plasma. nih.gov An Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) was used with an isocratic mobile phase of acetonitrile-5 mM ammonium formate (80:20, v/v) at a flow rate of 0.3 mL/min. nih.gov

Parameter Method 1 Method 2 Method 3 (UPLC)
Sample Preparation Liquid-liquid extractionProtein precipitationProtein precipitation
Mobile Phase Acetonitrile:5 mM Ammonium formate (80:20, pH 3.0)Not specifiedAcetonitrile:5 mM Ammonium formate (80:20)
Column Not specifiedRP-C18Acquity UPLC BEH C18 (1.7 µm, 2.1x100 mm)
Flow Rate Not specifiedNot specified0.3 mL/min
LLOQ 0.5 ng/mL10 pg/mLNot specified
Linearity Range Not specified10.0–10000.0 pg/mLNot specified

Gas Chromatography Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied for the determination of pinaverium bromide, particularly in human serum. semanticscholar.orgnih.gov One method involved chloroform (B151607) extraction from serum, followed by reduction of the residue with Raney-Nickel. nih.gov The analysis was performed isothermally on a fused silica (B1680970) column coated with OV-101. nih.gov Quantification was carried out in the electron impact (EI) mode by single ion monitoring of the common fragment ion at m/z 100.2. nih.gov This method demonstrated a linear detector response up to 160 ng/ml and a detection limit of 1 ng/ml of pinaverium bromide in serum. nih.gov It is important to note that as a quaternary ammonium salt, pinaverium bromide can decompose in the GC injector, leading to the formation of artifacts. chimia.chresearchgate.net

Development of Stability-Indicating Methods

Stability-indicating assay methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from degradation products. Several stability-indicating HPLC methods have been developed for pinaverium bromide.

One such method was able to separate pinaverium bromide from its degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. pharmasm.comcore.ac.uk In one study, significant degradation was observed under oxidative stress. semanticscholar.org Another study showed that pinaverium bromide was stable under basic and acidic hydrolysis, as well as oxidative and UV-A photolytic conditions. researchgate.net However, exposure to UV-C light led to complete degradation. researchgate.net These studies confirm that the developed HPLC methods are specific and can be used for stability testing.

Spectroscopic Characterization

Spectroscopic methods, particularly UV spectrophotometry, provide a simpler and more cost-effective alternative for the routine analysis of pinaverium bromide.

UV Spectrophotometric Methods for Assay and Dissolution Studies

UV spectrophotometric methods have been developed and validated for the determination of pinaverium bromide in tablets for both assay and dissolution studies. researchgate.netoup.com These methods are based on the measurement of absorbance at specific wavelengths.

Two wavelengths have been identified as suitable for the quantification of pinaverium bromide: 213 nm and 243 nm. researchgate.netoup.com The response was linear in the concentration ranges of 2–14 μg/mL at 213 nm and 10–70 μg/mL at 243 nm. researchgate.netoup.com The methods were validated according to ICH guidelines and showed good precision and accuracy. researchgate.net

For dissolution studies, the optimal conditions were determined to be a USP Dissolution Apparatus 2 (paddle) at 50 rpm with 900 mL of 0.1 M hydrochloric acid as the dissolution medium. researchgate.netoup.com These UV spectrophotometric methods have been successfully applied for the quality control analysis of commercial pinaverium bromide tablets. researchgate.net

Parameter Method at 213 nm Method at 243 nm
Linearity Range 2–14 µg/mL10–70 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
LOD 0.39 µg/mL2.93 µg/mL
LOQ 1.31 µg/mL9.77 µg/mL

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for elucidating the molecular structure of pinaverium bromide by identifying its functional groups. The FT-IR spectrum provides a unique fingerprint of the molecule based on the absorption of infrared radiation, which induces molecular vibrations.

In studies of crystallized pinaverium bromide, the FT-IR spectrum displays distinct absorption bands that correspond to specific vibrational modes within the molecule. cambridge.org For instance, the stretching vibrations of the C–H bonds are observed in the region of 2996–2946 cm⁻¹. cambridge.org The presence of the aromatic ring is confirmed by a C=C stretching band at 1605 cm⁻¹. cambridge.org Other significant bands include the C–O–C absorption at 1219 cm⁻¹, the C–N⁺ stretching vibration also at 1219 cm⁻¹, and C–Br vibration bands appearing at 701 and 885 cm⁻¹. cambridge.org These spectral features are instrumental in confirming the chemical nature of the compound. cambridge.org The analysis is typically performed by mixing the sample with potassium bromide (KBr) to form a pellet, and data is collected over a range of 4000–400 cm⁻¹. cambridge.orgijrps.com

Table 1: Characteristic FT-IR Absorption Bands for Pinaverium Bromide

Vibrational Mode Wavenumber (cm⁻¹) Reference
C–H stretching 2996–2946 cambridge.org
C=C (aromatic) stretching 1605 cambridge.org
C–O–C stretching 1219 cambridge.org
C–N⁺ stretching 1219 cambridge.org
C–Br stretching 701, 885 cambridge.org

Raman Spectroscopy for Vibrational Analysis

Complementing FT-IR, Raman spectroscopy offers further insights into the vibrational modes of pinaverium bromide, particularly for non-polar bonds. This technique relies on the inelastic scattering of monochromatic light from a laser source. pharmainfo.in

The Raman spectrum of pinaverium bromide shows characteristic bands that help in its structural confirmation. cambridge.org The aromatic =C–H vibration is detected at 3054 cm⁻¹, while aliphatic C–H vibrations appear in the 2906–2988 cm⁻¹ range. cambridge.org A strong band at 1604 cm⁻¹ is assigned to the aromatic carbon-carbon stretching vibration. cambridge.org Furthermore, asymmetric C–O–C tension bonds are observed at 1084 cm⁻¹, with their symmetric counterparts appearing between 808–885 cm⁻¹. cambridge.org Raman spectroscopy can also be employed to analyze the spatial distribution of active pharmaceutical ingredients within a formulation. epo.org

Table 2: Key Raman Spectral Bands for Pinaverium Bromide

Vibrational Mode Wavenumber (cm⁻¹) Reference
=C–H (aromatic) stretching 3054 cambridge.org
C–H (aliphatic) stretching 2906–2988 cambridge.org
C=C (aromatic) stretching 1604 cambridge.org
C–O–C asymmetric stretching 1084 cambridge.org
C–O–C symmetric stretching 808–885 cambridge.org

X-Ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the solid-state structure of pinaverium bromide, including its crystal lattice, polymorphism, and intermolecular arrangements.

Single-Crystal X-Ray Diffractometry for Crystal Structure Determination

Single-crystal X-ray diffractometry provides the most precise determination of a compound's three-dimensional atomic arrangement. Until recently, the crystal structure of pinaverium bromide had not been reported. cambridge.orgresearchgate.net

A 2024 study successfully determined the structure of pinaverium bromide at a temperature of 110 K. iucr.orgiucr.org The analysis revealed that the compound crystallizes in the monoclinic P2₁ space group, with two independent molecules in the asymmetric unit. iucr.orgiucr.orgresearchgate.net One of these molecules was found to exhibit disorder in its bicyclo terminal group. iucr.orgiucr.org

Another recent investigation identified a new crystalline form, pinaverium bromide dihydrate (C₂₆H₄₁BrNO₄·Br·2H₂O), obtained through recrystallization from a water and acetonitrile mixture. cambridge.orgresearchgate.netcambridge.org This dihydrate form crystallizes in the triclinic space group P-1. cambridge.orgcambridge.org The asymmetric unit contains one pinaverium bromide molecule and two water molecules, which are connected to the bromide ion via hydrogen bonds. researchgate.netcambridge.org

Table 3: Comparative Crystallographic Data for Pinaverium Bromide Forms

Parameter Pinaverium Bromide Pinaverium Bromide Dihydrate
Crystal System Monoclinic Triclinic
Space Group P2₁ P-1
Reference iucr.orgiucr.org cambridge.orgcambridge.org

Powder X-Ray Diffractometry for Polymorphism and Crystalline Forms

Powder X-ray diffractometry (PXRD) is a powerful tool for identifying crystalline phases and analyzing polymorphism. cambridge.org An analysis of a crystallized form of pinaverium bromide using PXRD led to its indexing in a monoclinic unit cell. cambridge.orgcambridge.org The cell parameters were determined to be a = 16.600(4) Å, b = 8.901(2) Å, c = 19.225 (4) Å, and β = 98.68 (3)°, with a space group of P2₁/c. cambridge.org

In the study of pinaverium bromide dihydrate, the experimentally obtained PXRD pattern showed excellent agreement with the diffraction pattern simulated from the single-crystal data, thus confirming the correctness of the determined crystal structure. researchgate.netcambridge.org Furthermore, PXRD has been used to identify an amorphous form of pinaverium bromide, which is characterized by the absence of sharp diffraction peaks, as shown in a patent filing. google.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Stacking

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis was employed to understand the crystal packing of pinaverium bromide dihydrate. researchgate.netcambridge.org

Table 4: Percentage Contribution of Intermolecular Contacts in Pinaverium Bromide Dihydrate

Interaction Type Contribution (%) Reference
H···H 59.4 cambridge.org
O···H 11.4 cambridge.org
Br···H 11.4 cambridge.org

Electrochemical Sensor Development

The development of electrochemical sensors offers a simple, rapid, and cost-effective alternative for the determination of pinaverium bromide in various samples. Research has focused on potentiometric sensors, specifically ion-selective electrodes (ISEs).

One study describes the fabrication of coated graphite (B72142) and coated silver electrodes for detecting pinaverium ions. journalijar.com These sensors utilize electroactive materials formed by ion-pairing pinaverium with tetraphenylborate (B1193919) (Pina-TPB) or reineckate (B100417) (Pina-RT). journalijar.com The developed sensors demonstrated near-Nernstian responses and low detection limits, making them suitable for quality control analysis in pharmaceutical formulations and human urine. journalijar.comscribd.com The electrodes showed stable potentials over a wide pH range of 3-11 and exhibited good selectivity for pinaverium bromide over common inorganic cations, sugars, and amino acids. journalijar.com

Table 5: Performance Characteristics of Pinaverium Bromide Ion-Selective Electrodes

Parameter Coated Graphite Electrode (CGE) Coated Silver Electrode (CSE)
Electroactive Material Pina-TPB / Pina-RT Pina-TPB / Pina-RT
Nernstian Slope (mV/decade) 59.5 ± 0.4 59.2 ± 0.2
Detection Limit (mol L⁻¹) 6.3 × 10⁻⁷ 6.3 × 10⁻⁷
pH Range 3–11 3–11
Reference journalijar.com journalijar.com

Potentiometric Sensors (Coated Wire Electrodes) for Quantification

A significant advancement in the potentiometric analysis of pinaverium bromide involves the development of coated wire electrodes (CWEs). journalijar.com Unlike traditional ISEs that have an internal reference solution, CWEs are solid-contact electrodes where a polymeric membrane containing an ionophore is cast directly onto a metallic conductor or a graphite rod. journalijar.com This design simplifies fabrication, allows for miniaturization, and can lead to lower detection limits. journalijar.com

For the specific quantification of the pinaverium cation, researchers have successfully constructed and optimized CWEs using different electroactive materials and conductive substrates. journalijar.comjournalijar.com The sensing mechanism relies on an ion-exchange process at the interface between the sample solution and the membrane, generating a potential difference that is proportional to the logarithm of the pinaverium ion activity.

Key components in the construction of these sensors include:

Electroactive Material: The core component responsible for the selective recognition of the target ion. For pinaverium bromide, ion-pair complexes like pinaverium-tetraphenylborate (Pina-TPB) and pinaverium-reineckate (Pina-RT) have been effectively used. journalijar.comjournalijar.com These are formed by reacting pinaverium bromide with sodium tetraphenylborate or ammonium reineckate, respectively. journalijar.com

Polymeric Matrix: A high-molecular-weight poly(vinyl chloride) (PVC) is commonly used to form the membrane, providing physical support and entrapping the electroactive components. journalijar.commdpi.com

Plasticizer: A plasticizer is incorporated into the PVC matrix to ensure membrane workability, influence the dielectric constant, and improve the mobility of the ionophore, which affects the sensor's stability, linear range, and lifespan. mdpi.com

Conductive Substrate: Various conductive materials have been tested as the solid inner contact. Studies have shown that graphite rods and silver wires are particularly effective substrates for these electrodes. journalijar.com A coated graphite electrode (CGE) and a coated silver electrode (CSE) have demonstrated optimal performance. journalijar.comjournalijar.com

The preparation of these electrodes involves dissolving the ion-pair complex, PVC, and a suitable plasticizer in a solvent like tetrahydrofuran (B95107) (THF). journalijar.com The resulting mixture is used to coat the conductive substrate, which is then conditioned in a pinaverium bromide solution before use. journalijar.com

Performance Characteristics and Selectivity Profiles

The performance of these potentiometric sensors is evaluated based on several key parameters according to IUPAC recommendations. journalijar.comscribd.com

Research has demonstrated that coated wire electrodes exhibit excellent performance for pinaverium bromide quantification. Specifically, a coated graphite electrode (CGE) using Pina-TPB as the ion-pair and a coated silver electrode (CSE) using Pina-RT have shown superior results. journalijar.com These sensors display near-Nernstian responses, meaning their potential changes predictably with changes in the concentration of pinaverium ions. journalijar.comjournalijar.com The response of these electrodes is notably stable over a wide pH range, typically from 3 to 11. journalijar.comjournalijar.com Furthermore, they feature a rapid response time, often as short as 10 seconds. scribd.com

The following table summarizes the key performance characteristics of optimized pinaverium bromide-selective coated wire electrodes.

Parameter Coated Graphite Electrode (Pina-TPB) Coated Silver Electrode (Pina-RT)
Slope (mV/decade) 59.5 ± 0.4 journalijar.com59.2 ± 0.2 journalijar.com
Detection Limit (mol L⁻¹) 6.3 x 10⁻⁷ journalijar.com6.3 x 10⁻⁷ journalijar.com
Linear Concentration Range (mol L⁻¹) 1.0 x 10⁻⁷ - 5.0 x 10⁻³ journalijar.com1.0 x 10⁻⁷ - 5.0 x 10⁻³ journalijar.com
pH Range 3 - 11 journalijar.comjournalijar.com3 - 11 journalijar.comjournalijar.com
Response Time < 10 seconds scribd.com< 10 seconds scribd.com

Selectivity is a critical performance characteristic of an ion-selective electrode, indicating its ability to distinguish the target ion from other interfering ions present in the sample. mdpi.com The selectivity is quantified by selectivity coefficients, which are determined using methods like the separate solution method. mdpi.com A smaller coefficient value signifies better selectivity, meaning the electrode is less responsive to the interfering ion.

The developed pinaverium bromide CWEs have demonstrated high selectivity against a wide range of common inorganic cations, sugars, and amino acids, making them suitable for analysis in complex matrices like human urine. journalijar.comjournalijar.com

The table below presents the selectivity coefficients for the optimized coated graphite electrode against various potential interfering species.

Interfering Ion / Substance Selectivity Coefficient (K pot Pina, J)
Na⁺1.4 x 10⁻⁴
K⁺1.8 x 10⁻⁴
NH₄⁺1.1 x 10⁻⁴
Ca²⁺6.3 x 10⁻⁵
Mg²⁺8.2 x 10⁻⁵
Cu²⁺7.5 x 10⁻⁵
Fe³⁺9.1 x 10⁻⁵
Glucose5.4 x 10⁻⁴
Fructose4.3 x 10⁻⁴
Sucrose4.8 x 10⁻⁴
Lactose6.6 x 10⁻⁴
Maltose7.1 x 10⁻⁴
Glycine3.3 x 10⁻⁴
Alanine3.8 x 10⁻⁴
Data sourced from a study on coated wire electrodes for pinaverium bromide. journalijar.com

Molecular Interactions and Novel Target Studies of Pinaverium Bromide

Antichaperone Activity Research

Research has indicated that pinaverium (B1222119) bromide may possess antichaperone activity, specifically targeting components of the heat shock protein (Hsp) systems. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netencyclopedia.pubmdpi-res.com This area of study suggests potential applications beyond its traditional therapeutic uses. nih.govmdpi.comresearchgate.netresearchgate.net

Inhibition of Hsp70 and Hsp110 Systems

Pinaverium bromide has been found to inhibit the intracellular chaperone activity of the Hsp70 system. nih.govmdpi.comresearchgate.net Studies exploring drug repurposing identified pinaverium bromide as a compound that binds to structural regions present in members of both the Hsp70 and Hsp110 families, thereby inhibiting the remodeling activity of the Hsp70 system. nih.govmdpi.comresearchgate.net This inhibition has been observed in vitro and in a cellular context. mdpi.com

Modulation of ATPase Activity in Chaperone Systems

Pinaverium bromide has been shown to modulate the ATPase activity of chaperones within the Hsp70 system. nih.govresearchgate.netresearchgate.netmdpi.com Docking and molecular dynamics simulations suggest that the compound interacts with regions located in the nucleotide-binding domain (NBD) and the linker of these chaperones, influencing their ATPase activity. nih.govresearchgate.netresearchgate.netmdpi.com This interaction with the NBD and linker domains of Hsc70, a constitutive Hsp70, has been specifically noted. researchgate.netencyclopedia.pub The ATPase activity of Apg2 (an Hsp110), Hsc70, and Hsp70 showed a concentration-dependent inhibition in the presence of pinaverium bromide. researchgate.net

Data on the effect of pinaverium bromide on the ATPase activity of Apg2, Hsc70, and Hsp70 at increasing concentrations:

ChaperoneConcentration of Pinaverium BromideEffect on ATPase Activity
Apg2IncreasingConcentration-dependent inhibition researchgate.net
Hsc70IncreasingConcentration-dependent inhibition researchgate.net
Hsp70IncreasingConcentration-dependent inhibition researchgate.net

Antibacterial Research

Beyond its effects on smooth muscle and chaperone systems, pinaverium bromide has demonstrated antibacterial properties, particularly against pathogenic microorganisms like Staphylococcus aureus. acs.orgnih.govresearchgate.netacs.orgnih.govresearchgate.net

In Vitro Activity Against Pathogenic Microorganisms (e.g., Staphylococcus aureus)

In vitro studies have shown that pinaverium bromide possesses antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. acs.orgnih.govnih.gov It has been reported to have a rapid bactericidal effect on planktonic cells of S. aureus and E. faecalis. acs.orgnih.gov Pinaverium bromide also significantly inhibited the formation of biofilm and persister cells of S. aureus. acs.orgnih.govresearchgate.netacs.org The minimum inhibitory concentration (MIC) values for S. aureus have been reported, with MIC50/MIC90 at 12.5/25 μM. acs.orgresearchgate.netacs.org At concentrations of 4 × MIC, pinaverium bromide showed a rapid bactericidal effect on S. aureus planktonic cells, demonstrating greater effectiveness than linezolid, vancomycin, and ampicillin (B1664943) at 4 hours. acs.orgresearchgate.netacs.org

Inhibitory effects on S. aureus biofilm formation were observed at subinhibitory concentrations (1/2 or 1/4 × MICs). acs.orgresearchgate.netacs.org Furthermore, pinaverium bromide (at 10 × MIC) significantly inhibited the formation of S. aureus persister cells compared to other antibiotics at various time points. acs.orgresearchgate.netacs.org

Summary of In Vitro Antibacterial Activity against S. aureus:

ActivityEffectConcentration/ConditionComparison
Planktonic cell killingRapid bactericidal effect4 × MICMore effective than linezolid, vancomycin, ampicillin at 4h acs.orgresearchgate.netacs.org
Biofilm formation inhibitionSignificant inhibition1/2 or 1/4 × MICsNot specified
Persister cell inhibitionSignificant inhibition (>3-log10 cfu/mL)10 × MICMore effective than linezolid, vancomycin, ampicillin at 24-120h acs.orgresearchgate.netacs.org

Mechanism of Cell Membrane Damage in Bacterial Cells

The antibacterial activity of pinaverium bromide against S. aureus appears to involve damage to the cell membrane. acs.orgnih.gov Studies have indicated that pinaverium bromide disrupts the membrane polarity of S. aureus. acs.orgnih.gov This mechanism is similar to that observed with other compounds like otilonium (B12848) bromide, which also causes membrane damage in S. aureus. acs.orgnih.gov The increase in fluorescence intensity of the membrane polarity of S. aureus with pinaverium bromide treatment (≥1 × MIC) supports this mechanism. acs.orgresearchgate.netacs.org Further research suggests that disruption of the transmembrane proton motive force (PMF) and induction of reactive oxygen species (ROS) are potential new antimicrobial targets of pinaverium bromide. nih.gov

Targeting of Phosphatidyl Glycerol (B35011) and Cardiolipin (B10847521)

Research suggests that phosphatidyl glycerol and cardiolipin in the bacterial cell membrane may be key target molecules for pinaverium bromide's antibacterial activity. acs.orgnih.gov The antibacterial activity of pinaverium bromide against S. aureus was decreased when cell membrane phospholipids (B1166683), specifically phosphatidyl glycerol and cardiolipin, were over-supplemented. acs.orgnih.govresearchgate.netacs.org The addition of these phospholipids increased the MICs of pinaverium bromide against S. aureus by four times. acs.orgresearchgate.netacs.org This finding supports the hypothesis that pinaverium bromide targets these specific phospholipids in the bacterial cell membrane. acs.orgnih.gov

Inhibition of Biofilm Formation and Persister Cell Production

Pinaverium bromide has demonstrated unexpected antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (S. aureus) and Enterococcus faecalis (E. faecalis) acs.orgnih.gov. Studies have shown that pinaverium bromide can rapidly kill planktonic bacterial cells and significantly inhibit the production of persister cells acs.orgnih.gov. This effect has been observed to be more potent than that of some conventional antibiotics like linezolid, vancomycin, and ampicillin in time-killing tests against S. aureus persister cells nih.govresearchgate.net.

Furthermore, pinaverium bromide has shown significant inhibitory and eradicating activities against Staphylococcus biofilms nih.govreddit.com. Research suggests that the antimicrobial and antibiofilm effects are primarily mediated by disrupting the proton motive force and inducing the generation of reactive oxygen species nih.govreddit.comnih.gov. Proteomic analysis of S. aureus treated with pinaverium bromide revealed changes in the abundance of several proteins, including a decrease in superoxide (B77818) dismutase (sodM) and proteins related to the ica (B1672459) locus (icaA and icaB), which are involved in biofilm formation nih.govacs.org.

Data on the inhibitory effects of pinaverium bromide on S. aureus biofilm formation and persister cells are summarized in the table below:

EffectConcentration/ConditionObservationSource
Antibacterial activity (S. aureus)MIC50/MIC9012.5/25 μM researchgate.netacs.org
Bactericidal effect (S. aureus)4 × MICRapid killing of planktonic cells, more effective than linezolid, vancomycin, and ampicillin at 4 h. researchgate.net researchgate.net
Inhibition of Persister Cells (S. aureus)10 × MICSignificantly inhibited formation (at least 3-log10 cfu/mL reduction) compared to linezolid, vancomycin, and ampicillin over 24-120 h. nih.govresearchgate.net nih.govresearchgate.net
Biofilm Inhibition (S. aureus)1/2 or 1/4 × MICsSignificantly inhibited biofilm formation and adherent cells. researchgate.netacs.org researchgate.netacs.org

Anti-Inflammatory Signaling Pathways

Pinaverium bromide has been found to possess anti-inflammatory properties, particularly in the context of excessive systemic inflammation. acs.orgresearchgate.netaai.org

Attenuation of Lipopolysaccharide-Induced Systemic Inflammation

Studies in mouse models have shown that pinaverium bromide can attenuate lipopolysaccharide (LPS)-induced excessive systemic inflammation. acs.orgresearchgate.netaai.orgnih.gov It has been observed to improve the survival rate of mice subjected to LPS-induced endotoxin (B1171834) challenge, an effect analogous to sepsis. researchgate.netaai.orgnih.govaai.org This attenuation of systemic inflammation is linked to its ability to inhibit neutrophil priming. acs.orgresearchgate.netaai.orgnih.govaai.orgoup.com

Inhibition of Neutrophil Priming

Pinaverium bromide significantly suppresses the activation of primed neutrophils. researchgate.netaai.orgaai.orgoup.com It has been shown to inhibit GM-CSF-induced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in primed neutrophils. aai.orgmedchemexpress.com Additionally, it can suppress neutrophil-specific respiratory bursts and migration. aai.orgnih.govaai.org Research indicates that pinaverium bromide downregulates the expression of CD54 and dectin-2, markers associated with fully primed neutrophils, at both mRNA and protein levels during the late phase of neutrophil priming. aai.orgnih.govaai.orgoup.com The anti-inflammatory effects may involve the inhibition of MAPK and NF-κB signaling pathways and the attenuation of ROS generation in neutrophils. nih.gov

Data on the effects of pinaverium bromide on neutrophil priming and cytokine production are presented below:

Effect on NeutrophilsStimulusObservationSource
Suppression of IL-1β promoter activationLPSSignificant suppression of DsRed expression in reporter mice. researchgate.netaai.orgnih.govaai.org researchgate.netaai.orgnih.govaai.org
Inhibition of Cytokine Expression (IL-1β, IL-6, TNF-α)GM-CSFSignificant inhibition of mRNA expression in primed neutrophils. aai.orgmedchemexpress.com aai.orgmedchemexpress.com
Inhibition of ROS productionGM-CSFSignificant suppression of respiratory bursts. aai.orgnih.govaai.orgmedchemexpress.com aai.orgnih.govaai.orgmedchemexpress.com
Inhibition of MigrationGM-CSF/CXCL1/CXCL2Inhibition of neutrophil migration. aai.orgnih.govaai.orgmedchemexpress.com aai.orgnih.govaai.orgmedchemexpress.com
Downregulation of CD54 and Dectin-2GM-CSFInhibition of mRNA and protein expression during late-phase priming. aai.orgnih.govaai.orgoup.com aai.orgnih.govaai.orgoup.com

Protective Effects on Organ-Specific Inflammatory Responses (e.g., Liver, Lung)

In LPS-induced mouse models, pinaverium bromide has shown protective effects on organs such as the liver and lung, reducing organ-specific inflammatory responses and damage. acs.orgresearchgate.netaai.orgnih.govaai.org It has been observed to decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and CXCL1 mRNA in the lungs of LPS-treated mice. aai.orgnih.govaai.org Furthermore, pinaverium bromide treatment has led to decreased serum levels of liver transaminases (alanine aminotransferase and aspartate aminotransferase), indicators of liver injury, in LPS-challenged mice. aai.orgnih.govaai.org Histological analysis has also indicated that pinaverium bromide can attenuate liver damage characterized by swollen hepatocytes and infiltrating inflammatory cells. aai.org

Repurposing for Non-Gastrointestinal Research Areas

The research into the effects of pinaverium bromide beyond its traditional gastrointestinal indications suggests potential for repurposing the compound in other therapeutic areas.

Investigation in Oncological Models (e.g., Melanoma, Esophageal Squamous Cell Carcinoma)

Pinaverium bromide has been investigated for its potential in oncological models, particularly in melanoma. csic.esresearchgate.netresearchgate.netnih.gov Studies have explored the strategy of repurposing drugs to find inhibitors of heat shock proteins (Hsps), which are often upregulated in various cancers and associated with tumor progression and treatment resistance. csic.esresearchgate.netnih.gov

Research indicates that pinaverium bromide can interact with structural regions shared by representatives of the Hsp70 and Hsp110 families, inhibiting the remodeling activity of the Hsp70 system. csic.esresearchgate.netnih.gov In vitro studies have shown that pinaverium bromide can elicit cytotoxic activity specifically in melanoma cell lines by activating apoptosis, while not significantly affecting the viability of fibroblasts and primary melanocytes. csic.esresearchgate.netresearchgate.netnih.gov Docking and molecular dynamics simulations suggest that the compound interacts with regions in the nucleotide-binding domain and the linker of these chaperones, modulating their ATPase activity. csic.esresearchgate.netnih.gov

While the provided search results focus primarily on melanoma, some information suggests potential investigation in hepatodigestive tract cancers more broadly. A patent application mentions the potential use of pinaverium bromide for the prevention or treatment of cancers of the hepatodigestive tract, including colon and stomach cancer, hepatocarcinoma, and pancreatic cancer, based on its ability to inhibit the proliferation of cancer cells. google.comgoogle.com However, detailed research findings specifically on esophageal squamous cell carcinoma were not prominently found in the provided search results.

Activation of Apoptosis in Specific Cancer Cell Lines

Pinaverium bromide has demonstrated the ability to induce apoptosis in specific cancer cell lines. Notably, it has shown cytotoxic activity specifically in melanoma cell lines, such as A2058 and MeWo cells, by activating apoptosis. nih.govmdpi.comcsic.es Studies have indicated that pinaverium bromide can induce caspase-3-dependent apoptosis in these cells, with effects observed after treatment. For instance, 40 µM pinaverium bromide induced caspase-3-dependent apoptosis in A2058 cells after 3.5 hours and in MeWo cells after 7.5 hours. csic.es

Research also suggests that pinaverium bromide may trigger mitochondrial-mediated apoptosis. In studies on rat embryo cortical neurons, pinaverium and otilonium were found to elicit neuronal death by activating the intrinsic mitochondrial-mediated signaling pathway of apoptosis. researchgate.net This process may originate from the mitigation of Ca²⁺ entry and the uncoupling of Ca²⁺-dependent mitochondrial bioenergetics, leading to the opening of the mitochondrial permeability transition pore. researchgate.net

Data on the effect of pinaverium bromide on cell proliferation and apoptosis in melanoma cells include:

Cell LineEffect on Proliferation (IC₅₀)Apoptosis Induction
A2058ca. 10 µM mdpi.comYes mdpi.comcsic.es
MeWoNot specified in snippetsYes csic.es

Further research has explored the potential of pinaverium bromide as a repurposed drug for cancer treatment based on its ability to inhibit the Hsp70 system and induce apoptosis. nih.govmdpi.com

Repression of Smad3 Activity in TGFBR2-Deficient Models

While direct studies specifically detailing the repression of Smad3 activity by pinaverium bromide in TGFBR2-deficient models were not prominently found in the provided search results, some context regarding Smad3 and related pathways can be drawn. Smad3 is a key signaling molecule involved in the transforming growth factor beta (TGF-β) pathway, which plays a role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. Alterations in this pathway, such as deficiencies in TGFBR2 (TGF-β receptor type II), can impact Smad-mediated signaling.

One study investigating a traditional Chinese medicine formula for irritable bowel syndrome combined with non-alcoholic fatty liver disease used pinaverium bromide as a conventional drug for comparison. tandfonline.com This study observed changes in the protein expression of TGFB1 (TGF-β1) in animal models, noting that its expression was declined in the disease group and increased after treatment with the formula and pinaverium. tandfonline.com While this indicates an influence on TGF-β1 expression, it does not directly detail the repression of Smad3 activity specifically in TGFBR2-deficient models by pinaverium bromide. Research on gene signaling networks and the repression/activation of signaling molecules within specific genomic contexts highlights the complexity of these interactions. google.com

Interaction with TNF Signaling Pathways

Pinaverium bromide has been shown to interact with signaling pathways involving Tumor Necrosis Factor (TNF). TNF-α is a pro-inflammatory cytokine that plays a role in inflammation and apoptosis signaling. tandfonline.comnih.gov

Studies have indicated that pinaverium bromide can attenuate TNF-α expression. In LPS-activated murine neutrophils, treatment with pinaverium bromide reduced TNF-α expression at both mRNA and protein levels. nih.gov It also significantly attenuated the serum concentration of TNF-α induced by LPS in mice. aai.org Furthermore, pinaverium bromide significantly attenuated TNF-α production in neutrophils isolated from septic patients. nih.gov

The anti-inflammatory effects of pinaverium bromide are linked to its ability to suppress the activation of signaling pathways such as MAPK and NF-κB, which are downstream of TNF signaling and involved in the production of pro-inflammatory cytokines like TNF-α. aai.orgnih.gov Pinaverium bromide has been shown to inhibit the phosphorylation of key molecules in these pathways, such as ERK, JNK, and IκBα. nih.gov

Research on other compounds has also explored interactions with TNF signaling pathways, particularly in the context of cancer. For example, a study on a serotonin (B10506) receptor modulator identified selective activity upon breast cancer cell cycle and TNF signaling pathways. nih.gov This broader context underscores the relevance of modulating TNF signaling in disease.

Data regarding the effect of pinaverium bromide on TNF-α expression include:

Cell Type/ModelStimulusPinaverium Bromide Concentration/DoseEffect on TNF-α Expression (mRNA/Protein/Serum)Citation
LPS-activated murine neutrophilsLPSNot specified in snippetAttenuated (mRNA and protein) nih.gov
Septic patient neutrophilsLPSNot specified in snippetAttenuated (production) nih.gov
LPS-induced miceLPS10 mg/kg (i.p.)Attenuated (serum concentration) aai.org

These findings suggest that pinaverium bromide's interaction with TNF signaling pathways contributes to its anti-inflammatory properties.

Mechanistic Drug Interaction Studies Involving Pinaverium Bromide

Interactions with Cardiovascular Agents (Preclinical Observations)

Clinical trials have indicated a lack of interaction between pinaverium (B1222119) bromide and digitalis drugs aapharma.cahres.cahres.catandfonline.comnih.gov. However, preclinical observations and potential interactions with certain cardiovascular agents warrant consideration.

Influence on Bradycardic Activities of Dexmedetomidine (B676)

Dexmedetomidine is known to increase bradycardic activities drugbank.comalzdiscovery.org. Some sources suggest that pinaverium may increase the bradycardic activities of dexmedetomidine drugbank.com. Dexmedetomidine itself can cause bradycardia, and this effect may be more pronounced in certain patient populations or with rapid administration alzdiscovery.orgwellspan.orgfda.gov. While clinical trials have not demonstrated interactions between pinaverium bromide and digitalis drugs aapharma.cahres.cahres.catandfonline.comnih.gov, the potential for pinaverium to influence the bradycardic effects of agents like dexmedetomidine has been noted in interaction databases drugbank.com.

Potential for Arrhythmogenic Activities with Cardiac Glycosides (e.g., Digitoxin (B75463), Digoxin)

Cardiac glycosides such as digitoxin and digoxin (B3395198) are used to manage certain heart conditions, including heart failure and atrial fibrillation stopafib.orgnih.govdrugbank.comclevelandclinic.org. They are known to have a narrow therapeutic window and can cause cardiac arrhythmias stopafib.orgnih.govdrugbank.com. While clinical studies have shown no evidence of pinaverium bromide interfering with the action or activity of cardiac glycosides like digoxin hres.cahres.catandfonline.comnih.govtandfonline.comnih.gov, some interaction databases suggest that digitoxin and digoxin may increase the arrhythmogenic activities of pinaverium drugbank.com. Conversely, amlodipine, another calcium channel blocker, may also increase the arrhythmogenic activities of pinaverium drugbank.com.

Despite the suggestions from interaction databases, clinical trial data specifically investigating the co-administration of pinaverium bromide and digitalis drugs (including digoxin and digitoxin) have concluded the absence of any interaction aapharma.cahres.cahres.catandfonline.comnih.govtandfonline.comnih.gov. Studies involving patients receiving maintenance therapy with digoxin and concomitantly administered pinaverium bromide showed no statistically significant variations in plasma digoxin levels or clinical observations indicative of drug interaction nih.gov.

Renal and Electrolyte Considerations

Interactions concerning renal function and electrolyte balance have been explored, particularly with commonly used medications like NSAIDs and calcium supplements.

Increased Risk of Hyperkalemia with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Hyperkalemia is a potential risk associated with the use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) nih.gov. Some sources indicate that the risk or severity of hyperkalemia can be increased when various NSAIDs, including ibuprofen (B1674241) and diclofenac, are combined with pinaverium drugbank.com. Similarly, potassium chloride may also increase the hyperkalemic activities of pinaverium drugbank.com. While NSAIDs themselves may not always carry a higher risk of moderate to severe hyperkalemia, the risk can vary by specific NSAID and may depend on concurrent exposure to other agents nih.gov.

Impact on Calcium Homeostasis with Calcium Supplements

Pinaverium is a calcium channel blocker patsnap.comaapharma.camedchemexpress.comdrugbank.commedtigo.comfrontiersin.org. Some interaction databases suggest that the therapeutic efficacy of pinaverium can be decreased when used in combination with calcium or various calcium salts (e.g., calcium acetate (B1210297), calcium chloride, calcium gluconate) drugbank.com. This potential interaction aligns with pinaverium's mechanism of action, which involves inhibiting calcium influx into smooth muscle cells patsnap.comaapharma.cadrugbank.commedtigo.comfrontiersin.org.

Metabolic Interactions (e.g., with Amobarbital)

Metabolic interactions involving pinaverium bromide have been noted with certain substances. Specifically, the metabolism of pinaverium can be increased when combined with amobarbital drugbank.comdrugbank.commedindia.net. Amobarbital is a barbiturate (B1230296) with sedative properties drugbank.com. This suggests that co-administration with amobarbital could potentially lead to altered pinaverium levels due to increased metabolic breakdown.

Compound NamePubChem CID
Pinaverium bromide4795
Dexmedetomidine5311065
Digitoxin441207
Digoxin2750
Ibuprofen3672
Diclofenac3033
Amobarbital2162
Calcium Chloride5284359
Potassium Chloride4873
Amlodipine2162

Data Table: Potential Drug Interactions with Pinaverium Bromide (Based on Search Results)

Interacting Substance/ClassPotential InteractionPreclinical/Clinical BasisSource(s)
DexmedetomidineIncreased bradycardic activities of pinaveriumNot explicitly stated as pinaverium increasing dexmedetomidine's effects, but dexmedetomidine increases bradycardia drugbank.comalzdiscovery.orgwellspan.org. Some sources indicate pinaverium may increase dexmedetomidine's bradycardic effects drugbank.com. drugbank.comalzdiscovery.orgwellspan.org
Cardiac Glycosides (Digitoxin, Digoxin)Potential for increased arrhythmogenic activities of pinaveriumSuggested by interaction databases drugbank.com. Clinical trials show no interaction with digitalis drugs aapharma.cahres.cahres.catandfonline.comnih.govtandfonline.comnih.gov. aapharma.cadrugbank.comhres.cahres.catandfonline.comnih.govtandfonline.comnih.gov
NSAIDs (e.g., Ibuprofen, Diclofenac)Increased risk/severity of hyperkalemiaSuggested by interaction databases drugbank.com. NSAIDs can contribute to hyperkalemia nih.gov. drugbank.comnih.gov
Calcium SupplementsDecreased therapeutic efficacy of pinaveriumSuggested by interaction databases drugbank.com. Consistent with pinaverium's mechanism as a calcium channel blocker. drugbank.com
AmobarbitalIncreased metabolism of pinaveriumSuggested by interaction databases drugbank.comdrugbank.commedindia.net. drugbank.comdrugbank.commedindia.net

Assessment of Physicochemical Compatibility with Co-Administered Agents (e.g., Rifaximin)

Investigations into the physicochemical compatibility of pinaverium bromide with other drugs are essential, particularly when considering combination formulations or co-administration. Studies have specifically assessed the compatibility of pinaverium bromide with rifaximin (B1679331), an antibiotic used in the treatment of conditions like irritable bowel syndrome with diarrhea (IBS-D). ijrps.comresearchgate.net

Research evaluating the interaction between pinaverium bromide and rifaximin for the potential development of combination drug delivery systems, such as nanoparticle formulations, has been conducted. ijrps.comresearchgate.net These studies involved subjecting individual drugs and their combination to various stress conditions, including thermal stressing. ijrps.comresearchgate.net

The findings from these compatibility studies indicate that the combination of pinaverium bromide and rifaximin demonstrates stability without significant physicochemical interactions. ijrps.comresearchgate.net Analysis of related substances in drug mixtures under different storage conditions showed no significant degradation compared to the individual drugs. researchgate.net This suggests that pinaverium bromide and rifaximin are compatible with each other, supporting their potential co-formulation or co-administration from a physicochemical standpoint. ijrps.com

The following table summarizes the findings regarding the physicochemical compatibility:

Agents CombinedCompatibility Assessment MethodKey FindingSource
Pinaverium bromide + RifaximinThermal stressing, Characterization (e.g., FTIR, DSC), Related substances analysisStable without significant physicochemical interactions ijrps.comresearchgate.netresearchgate.net

Potential for Enhanced Spasmolysis with Anticholinergic Drugs

Pinaverium bromide is primarily a calcium channel blocker with selective action on the smooth muscle of the gastrointestinal tract drugbank.comnih.gov. While it is largely free from significant anticholinergic effects at therapeutic concentrations, some sources note very weak anticholinergic effects at higher concentrations fda.gov.phmims.comdrugbank.comnih.gov.

Clinical observations and studies have suggested that the co-administration of pinaverium bromide with an anticholinergic drug may lead to enhanced spasmolysis hres.cafda.gov.phmims.com. This potential for enhanced effect is likely due to the complementary mechanisms of action. Pinaverium bromide inhibits calcium influx into smooth muscle cells via L-type calcium channel blockade, thereby reducing muscle contraction drugbank.comnih.gov. Anticholinergic drugs, on the other hand, exert their antispasmodic effects by blocking the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscle, which also plays a role in initiating contractions msjonline.org.

The following table summarizes the potential interaction with anticholinergic drugs:

Agents CombinedProposed Interaction TypeObserved OutcomeSource
Pinaverium bromide + Anticholinergic drugPharmacodynamic (Additive/Synergistic)May enhance spasmolysis hres.cafda.gov.phmims.com

While the primary mechanism of pinaverium bromide is distinct from that of anticholinergics, the potential for enhanced spasmolytic effect through co-administration highlights a relevant drug interaction aspect based on complementary actions on smooth muscle contraction pathways.

Innovations in Pinaverium Bromide Drug Delivery Systems Research

Development of Sustained-Release Formulations

Sustained-release formulations aim to maintain a relatively stable blood concentration of pinaverium (B1222119) bromide over an extended period, potentially leading to longer action times and reduced dosing frequency. google.com

Polymer Matrix Systems

Polymer matrix systems are a common approach for developing sustained-release oral dosage forms. In these systems, the drug is dispersed within a matrix of polymers that control the rate of drug release through mechanisms such as diffusion, erosion, or swelling. Various polymers have been investigated for their suitability in formulating sustained-release pinaverium bromide tablets. researchgate.net

Studies have explored the use of different polymers to retard the release rate of pinaverium bromide. For instance, research has investigated formulations utilizing polymers like Hydroxypropyl Methylcellulose (HPMC) for their ability to control drug release over 24 hours. researchgate.net The concentration of the polymer within the tablet matrix can influence the release kinetics. researchgate.net

Data from in vitro dissolution studies demonstrate the effect of polymer concentration on the release profile of pinaverium bromide from matrix tablets. As the percentage of the polymer in the formulation increases, the drug release rate is generally retarded. researchgate.net

FormulationPolymer TypePolymer Concentration (% of total weight)Drug Release at 5 hours (%)Drug Release at 24 hours (%)
F-1HPMC K15M26.47--
F-2HPMC K15M29.41--
F-3HPMC K15M32.35--
F-4HPMC K15M35.29--
F-5HPMC K15M38.2411.62 ± 0.7898.83 ± 1.02

Note: Data for formulations F-1 to F-4 at 5 and 24 hours were not explicitly available in the provided snippets, but the trend indicates increasing retardation with increasing polymer concentration.

Other polymers like ethyl cellulose (B213188) and Eudragit® RLPO have also been investigated for their sustained-release properties in pinaverium bromide formulations, including in matrix systems and coatings. google.comresearchgate.netresearchgate.netevonik.com

pH-Modifying Agents for Controlled Release Kinetics

To achieve a more consistent or targeted drug release profile, particularly for drugs whose solubility or dissolution is pH-dependent, pH-modifying agents (buffering agents) can be incorporated into formulations. For pinaverium bromide, which is a salt, controlling the microenvironment pH within the dosage form can influence its dissolution and release rate from sustained-release matrices or coated systems.

Research on colon-targeted pinaverium formulations has utilized pH-modifying agents to achieve pH-independent drug release from core tablets before applying pH-dependent enteric coatings. core.ac.ukresearchgate.netresearchgate.netresearchgate.netamazon.com This approach aims to ensure consistent release from the core once the enteric coating dissolves in the target region, regardless of minor pH variations within that region.

Colon-Targeted Drug Delivery Systems (CDDS)

Colon-targeted drug delivery systems for pinaverium bromide are designed to deliver the drug specifically to the large intestine. This strategy is advantageous for treating colonic disorders like IBS, allowing for higher drug concentrations at the site of action while minimizing systemic exposure and potential side effects. tandfonline.comtandfonline.comcore.ac.uk

Strategies for Site-Specific Drug Release in the Colon

Various strategies are employed to achieve site-specific drug release in the colon. These include pH-dependent systems, time-dependent systems, pressure-controlled systems, and systems that utilize the metabolic activity of colonic microflora. tandfonline.comtandfonline.comasianjpr.comijpsr.com For pinaverium bromide, pH-dependent and time-dependent approaches, often in combination, have been explored. tandfonline.comtandfonline.com

pH-dependent systems rely on the physiological increase in pH along the gastrointestinal tract, with the colon having a higher pH (typically above 6.8 or 7.0) compared to the stomach (pH 1.2) and small intestine (pH 6.0-7.4). asianjpr.comevonik.comthepharmajournal.com Polymers that dissolve or become permeable at these higher pH values are used as coatings. asianjpr.comevonik.comthepharmajournal.com

Time-dependent systems are designed to release the drug after a predetermined lag time that corresponds to the transit time from the mouth to the colon. tandfonline.comtandfonline.comasianjpr.comthepharmajournal.com This lag time can be influenced by factors such as gastric emptying time and the size of the dosage form. tandfonline.comtandfonline.cominnovationinfo.org

Combinations of pH-dependent and time-dependent mechanisms are also investigated to enhance targeting accuracy and reliability, addressing the variability in gastrointestinal transit times and luminal pH. tandfonline.comtandfonline.comthepharmajournal.com

Enteric Coating Polymers (e.g., Eudragit RLPO, S100, Ethyl Cellulose)

Enteric coating polymers are crucial for protecting the drug from the acidic environment of the stomach and facilitating its release in the more neutral to alkaline environment of the lower small intestine or colon. core.ac.ukasianjpr.comthepharmajournal.comgoogle.com Several polymers are commonly used, including derivatives of acrylic acid (Eudragit series) and cellulose derivatives. asianjpr.comthepharmajournal.com

Eudragit S100: This is an anionic copolymer of methacrylic acid and methyl methacrylate (B99206) that dissolves at pH values typically above 7.0, making it suitable for targeting the terminal ileum and colon. asianjpr.comevonik.comthepharmajournal.comredalyc.org Studies have utilized Eudragit S100 as an enteric coating for pinaverium bromide formulations aimed at colon delivery. core.ac.ukresearchgate.netamazon.com In vitro studies have shown that coatings with Eudragit S100 can withstand acidic and slightly neutral pH environments (pH 1.2 and 6.0) but disintegrate at pH 6.8 or higher, facilitating drug release in the lower GI tract. redalyc.org

Eudragit RLPO: This is a copolymer of acrylic and methacrylic acid esters with a low content of quaternary ammonium (B1175870) groups. It is permeable to water and electrolytes across the entire pH range of the GI tract, and its permeability is pH-independent. evonik.com Eudragit RLPO is often used in sustained-release coatings and matrices to provide controlled, consistent drug release. evonik.com It has been explored in combination with other polymers for pinaverium bromide formulations. core.ac.ukresearchgate.netresearchgate.net

Ethyl Cellulose: This is a water-insoluble polymer commonly used in sustained-release and enteric coatings. google.cominnovationinfo.orggoogle.com Its use in timed-controlled formulations for colon delivery involves creating a membrane that controls water uptake and subsequent drug release. innovationinfo.org Ethyl cellulose coatings can be designed to disintegrate after a specific lag time as the core swells. innovationinfo.org It has been investigated in pinaverium bromide sustained-release tablets and colon-targeted formulations. core.ac.ukgoogle.comresearchgate.netresearchgate.netgoogle.com

Research has investigated the use of these polymers, individually and in combination, to optimize the release profile of pinaverium bromide for colon targeting. For example, studies have evaluated formulations combining ethyl cellulose, Eudragit RLPO, and Eudragit S100 as coating materials for pinaverium colon-targeted tablets, assessing their in vitro drug release characteristics. core.ac.ukresearchgate.netresearchgate.net

Minimizing Drug Release in Upper Gastrointestinal Tract

A critical aspect of successful colon-targeted drug delivery is minimizing drug release in the stomach and small intestine. Premature release in the upper GI tract can lead to drug degradation, reduced bioavailability, and potential side effects before the drug reaches the intended site of action. tandfonline.comtandfonline.comcore.ac.uk

Enteric coatings are the primary strategy to prevent drug release in the acidic gastric environment. core.ac.ukasianjpr.comthepharmajournal.comgoogle.com Polymers like Eudragit S100 are particularly effective for this purpose due to their dissolution profile at higher pH. asianjpr.comevonik.comthepharmajournal.comredalyc.org

To further minimize release in the small intestine and target the colon more specifically, strategies often combine pH-dependent coatings with time-dependent mechanisms or utilize polymers that are degraded by colonic bacteria. tandfonline.comtandfonline.comasianjpr.comthepharmajournal.com The thickness and composition of the enteric coating are carefully controlled to ensure that dissolution does not occur until the dosage form reaches the higher pH environment of the terminal ileum or colon. asianjpr.comthepharmajournal.com

Studies evaluating pinaverium bromide colon-targeted formulations typically include in vitro dissolution tests simulating the pH conditions of the stomach (pH 1.2), small intestine (e.g., pH 6.8 or 7.4), and sometimes incorporating enzymes or conditions mimicking the colonic environment. core.ac.ukresearchgate.netresearchgate.net The goal is to demonstrate minimal drug release in the initial acidic phase and controlled or rapid release in the simulated colonic environment. core.ac.ukresearchgate.net

For instance, in vitro dissolution studies of pinaverium colon-targeted tablets coated with polymers like ethyl cellulose, Eudragit RLPO, and S100 have shown minimal drug release in simulated gastric fluid (pH 1.2) for the initial hours, followed by significant release in simulated intestinal fluid (pH 6.8 or 7.4), indicating successful protection in the upper GI tract and targeted release. core.ac.uk

Nanoparticle Formulations

Nanoparticle formulations represent a promising avenue for improving the delivery of pinaverium bromide. These systems can offer advantages such as enhanced solubility, improved bioavailability, targeted delivery to the gastrointestinal tract, and controlled release of the drug.

Design and Characterization of Nano Drug Delivery Systems

The design of nanoparticle systems for pinaverium bromide involves selecting appropriate materials and fabrication methods to achieve desired particle size, surface properties, drug loading capacity, and stability. Research in this area focuses on utilizing various polymers and lipids to create nanoparticles, microspheres, or other colloidal carriers. For instance, studies have explored the use of polymers like cellulose or shellac for taste masking of pinaverium bromide in particle formulations, which can be relevant for oral delivery systems. mdpi.com

Characterization of these nano drug delivery systems involves evaluating their physical and chemical properties. Key parameters include particle size distribution, zeta potential (surface charge), morphology (shape and structure), drug encapsulation efficiency, and in vitro stability in simulated gastrointestinal fluids. Techniques such as dynamic light scattering (DLS), electron microscopy (TEM or SEM), and differential scanning calorimetry (DSC) are commonly employed for this characterization. Compatibility studies between pinaverium bromide and excipients or other active pharmaceutical ingredients are also crucial during the design phase to ensure the stability of the final formulation. ijrps.comresearchgate.net

Applications for Combination Therapies (e.g., with Rifaximin)

Nanoparticle formulations are being investigated for their potential to deliver pinaverium bromide in combination with other drugs, such as rifaximin (B1679331), for enhanced therapeutic effects in conditions like IBS. Rifaximin is a non-absorbable antibiotic that acts locally in the gut and is used to treat conditions like travelers' diarrhea and IBS, particularly where small intestine bacterial overgrowth is suspected. wikipedia.orgnih.gov Combining the antispasmodic action of pinaverium bromide with the antibiotic activity of rifaximin could offer a synergistic approach to managing the complex symptoms of IBS.

Research has demonstrated the compatibility of pinaverium bromide and rifaximin, indicating that they can be formulated together in a single dosage form, including nanoparticle systems, without significant physicochemical interactions. ijrps.comresearchgate.net This compatibility is a critical prerequisite for developing stable combination nano drug delivery systems aimed at efficiently releasing both drugs at target sites within the gastrointestinal tract. ijrps.com The goal of such combination nanoparticle systems is to potentially improve efficacy, reduce dosing frequency, and minimize adverse effects compared to administering the drugs separately. ijrps.com

Evaluation of Release Profiles and Kinetic Mechanisms (In Vitro)

Evaluating the in vitro release profile of pinaverium bromide from nanoparticle formulations is essential to understand how the drug will be released in the gastrointestinal environment. These studies typically involve placing the drug-loaded nanoparticles in dissolution media that simulate the conditions of different parts of the GI tract (e.g., varying pH levels, presence of enzymes). science.gov

The release profile is determined by measuring the amount of pinaverium bromide released from the nanoparticles over time. This data helps researchers understand the rate and extent of drug release and can be used to predict in vivo performance. science.gov Different nanoparticle designs and compositions can lead to varying release kinetics, such as sustained, controlled, or targeted release.

Comparative Preclinical Pharmacological Analyses of Pinaverium Bromide

Comparison with Other Antispasmodics (e.g., Propinox, Papaverine)

Pinaverium (B1222119) bromide has been compared to other antispasmodic agents to understand its relative efficacy and mechanism of action in preclinical settings.

Evaluation of Spasmolytic Potency and Efficacy in Isolated Tissues

Studies using isolated smooth muscle tissues from the GI tract have been instrumental in evaluating the spasmolytic potency and efficacy of pinaverium bromide. Research indicates that pinaverium bromide reduces spontaneous myogenic contractions and contractions induced by agents like carbachol (B1668302) and electrical field stimulation (EFS) in colonic tissue. nih.govfrontiersin.orgworktribe.comrecercat.cat

In one study comparing pinaverium bromide with propinox on ex vivo colonic motor patterns, both compounds concentration-dependently reduced spontaneous phasic contractions (SPCs). At a concentration of 10⁻⁵ M, pinaverium bromide resulted in a 46.7% reduction in circular muscle and a 47.9% reduction in longitudinal muscle SPCs. nih.govworktribe.comrecercat.cat Carbachol-induced contractions were partially reduced by pinaverium bromide (37%-46% reduction at 10⁻⁵ M), while EFS-induced contractions were slightly decreased (39% reduction in circular muscle at 10⁻⁵ M, with no effect on longitudinal muscle). nih.govworktribe.comrecercat.cat

Another study comparing pinaverium bromide with other antispasmodic drugs like loperamide, trimebutine, and phloroglucinol (B13840) on rat isolated intestine found that a rational formulation of plant extracts was more effective in relaxation than pinaverium bromide, which had an IC50 of 837.7 ± 1.1 µg/mL in this specific model. This highlights that potency can vary depending on the experimental model and the specific spasm-inducing agent used.

Data from comparative studies on isolated tissues can be summarized as follows:

CompoundTissue SourceContraction TypeConcentration (M)Reduction (%) (approx.)Reference
Pinaverium BromideHuman ColonSpontaneous Phasic10⁻⁵47 nih.govworktribe.comrecercat.cat
Pinaverium BromideHuman ColonCarbachol-induced10⁻⁵37-46 nih.govworktribe.comrecercat.cat
Pinaverium BromideHuman ColonEFS-induced (Circular)10⁻⁵39 nih.govworktribe.comrecercat.cat
PropinoxHuman ColonSpontaneous Phasic10⁻⁵29-47 nih.govworktribe.comrecercat.cat
PropinoxHuman ColonCarbachol-induced10⁻⁵32-44 nih.govworktribe.comrecercat.cat
PropinoxHuman ColonEFS-induced (Circular)10⁻⁵48 nih.govworktribe.comrecercat.cat
Pinaverium BromideRat IntestineSpontaneous Contraction-IC50: 837.7 ± 1.1 µg/mL
PapaverineHuman IntestineSpasmolytic Activity-Lower than Propinox scirp.org

Propinox has been reported to have a dual mechanism of action in the human gallbladder, acting as a calcium channel blocker and a moderate, non-selective muscarinic receptor blocker. Its mode of action in the human colon is not as well-characterized. Propinox's antispasmodic activity at the intestinal level is reported to be two to three times greater than papaverine. scirp.org

Synergistic Effects with Other Agents (e.g., Hyoscine Butyl Bromide)

Preclinical studies have investigated the potential for synergistic effects when pinaverium bromide is combined with other antispasmodic agents, such as hyoscine butyl bromide. Hyoscine butyl bromide is known for its action on muscarinic receptors in the GI tract smooth muscle, leading to relaxation. researchgate.net

Research combining pinaverium bromide with hyoscine butyl bromide has shown synergistic inhibition of contractile responses in isolated colonic tissues. frontiersin.orgworktribe.comrecercat.cat This synergy is consistent with pinaverium bromide inhibiting L-type calcium channels and hyoscine butyl bromide inhibiting muscarinic receptors, suggesting a complementary mechanism of action for smooth muscle relaxation. frontiersin.org The combination was more effective in reducing contractions induced by carbachol and EFS than either agent alone. nih.govfrontiersin.orgworktribe.comrecercat.cat The interaction index for the combined activity was less than 1 in studies evaluating SPC, carbachol-induced contractions, and EFS-induced contractions, indicating synergy. nih.govworktribe.comrecercat.cat

Distinctive Profile Among Calcium Channel Blockers

Pinaverium bromide is classified as a calcium channel blocker, but it exhibits a distinctive profile compared to systemic calcium antagonists, particularly in its selectivity for the GI tract. patsnap.compillbuys.com

Selective Action on Gastrointestinal Smooth Muscle Calcium Channels

Pinaverium bromide selectively and specifically blocks voltage-dependent L-type calcium channels located on intestinal smooth muscle cells. smpdb.capatsnap.comdrugbank.comresearchgate.net This action inhibits calcium influx into these cells, which is crucial for muscle contraction. smpdb.capatsnap.comdrugbank.com The binding site for pinaverium bromide is reported to be on the alpha 1S subunit of voltage-dependent L-type calcium channels, where it competitively interacts with 1,4-dihydropyridine (B1200194) binding sites. smpdb.cadrugbank.com It is suggested that pinaverium bromide may stabilize a non-conducting state of the channel. smpdb.cadrugbank.com

This selective action on GI smooth muscle calcium channels mediates various effects on the GI tract, including relaxation of the esophagus, stomach, duodenum, colon, and intestines, as well as inhibition of colonic motility. smpdb.cadrugbank.com

Differentiation from Systemic Calcium Antagonists

A key differentiator of pinaverium bromide from systemic calcium antagonists (like verapamil (B1683045) or nifedipine, which have broader effects on cardiovascular tissue) is its selective action on the GI tract. patsnap.compillbuys.com This selectivity is primarily attributed to its pharmacokinetic properties. hres.capillbuys.comnih.gov Pinaverium bromide is poorly absorbed after oral administration due to its highly polar quaternary ammonium (B1175870) group and high molecular weight. hres.cadrugbank.com This poor absorption and marked hepatobiliary excretion result in the majority of the orally administered dose remaining within the GI tract, limiting systemic exposure and thus minimizing effects on cardiovascular or other systemic calcium channels. hres.capillbuys.comdrugbank.comnih.gov Preclinical studies have demonstrated that pinaverium bromide possesses potent spasmolytic properties on intestinal smooth muscle with very weak anticholinergic effects at high doses and no noticeable cardiovascular effect. hres.ca While pinaverium bromide has calcium channel blocking properties similar to currently used calcium antagonists in some in vitro models, its in vivo selectivity for the GI tract is a crucial distinguishing feature. pillbuys.comnih.gov

Future Research Trajectories and Academic Perspectives

Elucidating Molecular Mechanisms in Understudied Physiological Contexts

Current understanding highlights pinaverium (B1222119) bromide's selective action on L-type calcium channels in GI smooth muscle. drugbank.compatsnap.compatsnap.com Future research aims to further elucidate the precise molecular interactions and downstream effects of pinaverium bromide in various physiological contexts beyond its primary GI application. This includes investigating its potential influence on other ion channels or signaling pathways that might be indirectly affected by calcium modulation or its quaternary ammonium (B1175870) structure. Studies could explore its effects on different cell types within the GI tract, such as interstitial cells of Cajal, which are crucial for gut motility, or enteric neurons. Furthermore, exploring its interaction with protein aggregation processes, as suggested by research into chaperone inhibitors, could uncover novel mechanistic insights in cellular contexts distinct from muscle contraction. ethz.ch

Exploring Novel Non-Gastrointestinal Applications

Given its mechanism as a calcium channel blocker and its quaternary ammonium structure, academic research is exploring potential applications of pinaverium bromide outside of traditional gastrointestinal indications. One promising area of investigation is its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria like Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. nih.gov Recent studies indicate that pinaverium bromide can rapidly kill planktonic bacterial cells and persister cells, and also exhibits biofilm inhibition and eradication activities. nih.gov The proposed mechanisms for these effects include disrupting the proton motive force and inducing reactive oxygen species in bacteria. nih.gov This suggests a potential for drug repurposing, although challenges related to systemic pharmacokinetics for such applications would need to be addressed. nih.gov Additionally, preliminary studies have explored its activity against Trypanosoma cruzi, the parasite causing Chagas disease, identifying it as a potential new chemotype for anti-T. cruzi agents, with its activity possibly linked to its calcium channel blocking properties. scielo.br

Advancements in Targeted Drug Delivery Technologies

Pinaverium bromide's poor oral absorption (typically 5-10%) and high polarity due to its quaternary ammonium group limit its systemic exposure and contribute to its GI selectivity. drugbank.comnih.gov However, for optimizing its delivery to specific sites within the colon for treating localized diseases like IBS or potentially for novel applications, targeted drug delivery systems are a significant area of research. asianjpr.comcore.ac.ukresearchgate.net Strategies being explored include coating tablets with pH-sensitive polymers that dissolve in the higher pH environment of the colon, or utilizing biodegradable polymers and timed-release systems. asianjpr.comcore.ac.ukresearchgate.netinnovationinfo.org Nanoparticle formulations are also being investigated to enhance targeted release and potentially reduce dosing frequency and side effects, particularly when pinaverium bromide is combined with other drugs like rifaximin (B1679331) for IBS treatment. ijrps.com

Research findings related to targeted delivery often involve in vitro dissolution studies to evaluate the release profile of pinaverium bromide from different formulations under varying pH conditions mimicking the GI tract.

Example Data from Research on Colon-Targeted Tablets:

FormulationCoating Polymer(s)Drug Release at 18 hours (%)Release KineticsSource
F6Ethyl cellulose (B213188), Eudragit98.45First Order core.ac.uk
P4Guar gum, Xanthan gum, Locust bean gum98.73- researchgate.net

These studies demonstrate the potential of polymeric coatings to retard drug release in the upper GI tract and facilitate targeted delivery to the colon. core.ac.ukresearchgate.net

Comprehensive Studies of Mechanistic Drug-Drug Interactions

While clinical trials have generally indicated an absence of significant interactions between pinaverium bromide and certain drug classes like digitalis, oral anti-diabetics, insulin, oral anticoagulants, and heparin, more comprehensive mechanistic studies are warranted. aapharma.ca Research is needed to fully understand potential interactions, especially with drugs that affect gastrointestinal motility, absorption, or hepatic metabolism. patsnap.comnih.gov For instance, co-administration with anticholinergic drugs may enhance spasmolysis, while medications altering gastric pH could impact absorption. patsnap.comaapharma.ca Although pinaverium is considered to have low systemic absorption and excellent hepatobiliary excretion, the potential for drug-drug interactions, particularly in polymedicated patients or those with hepatic impairment, requires further investigation into the specific metabolic pathways and transporter interactions involved. drugbank.comnih.govnih.goviqpc.com Studies evaluating the compatibility of pinaverium bromide with other drugs in combined formulations, such as the combination with simethicone (B1680972) or rifaximin, are also crucial to ensure stability and efficacy. ijrps.comrevistagastroenterologiamexico.orgutrgv.eduelsevier.es Compatibility studies using techniques like thermal stressing and characterization have shown that pinaverium bromide can be compatible with rifaximin for nanoparticle formulations. ijrps.com

Development of Advanced Analytical Techniques for Research and Quality Control

The accurate determination of pinaverium bromide in various matrices is essential for pharmaceutical quality control, stability studies, pharmacokinetic analysis, and research into its degradation profile and impurity detection. scispace.comaxios-research.comsemanticscholar.orgsci-hub.se Ongoing research focuses on developing and validating advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) methods, particularly reversed-phase LC, are commonly employed and are being refined to improve sensitivity, specificity, and robustness. scispace.comsemanticscholar.orgufrgs.br Stability-indicating LC methods are crucial for detecting and quantifying degradation products, ensuring the quality and efficacy of pharmaceutical formulations over time. scispace.comsemanticscholar.orgufrgs.br Spectrophotometric methods, including UV spectrophotometry, are also being developed and validated for assay and dissolution studies. sci-hub.se Future research in this area will likely involve the development of even more sensitive and selective methods, potentially utilizing mass spectrometry or other hyphenated techniques, to support complex research studies, including the analysis of metabolites and impurities. axios-research.com

Research on analytical methods provides detailed validation data:

Example Data from LC Method Validation:

ParameterValue (LC Method)Source
Linearity Range5-100 µg/mL scispace.comufrgs.br
Correlation Coefficient (R²)0.9991 scispace.comufrgs.br
LOD1.41 µg/mL scispace.comufrgs.br
LOQ4.70 µg/mL scispace.comufrgs.br
Intra-day Precision (RSD)≤ 1.38% scispace.comufrgs.br
Inter-day Precision (RSD)1.26% (tablets) scispace.com
Accuracy (Mean Recovery)100.68% scispace.comufrgs.br

These data highlight the reliability and suitability of validated analytical methods for the determination of pinaverium bromide. scispace.comufrgs.br

Investigating Structure-Activity Relationships for Derivative Design

Understanding the precise relationship between the chemical structure of pinaverium bromide and its pharmacological activity is crucial for the rational design of novel derivatives with potentially improved properties. Pinaverium is a quaternary ammonium derivative, and its activity as a calcium channel blocker with selectivity for GI smooth muscle is linked to its structure. nih.govmedtigo.com Research into structure-activity relationships (SAR) can help identify key structural features responsible for its efficacy, selectivity, and pharmacokinetic profile (e.g., low absorption). nih.goviqpc.com This knowledge can then be applied to design and synthesize new compounds with enhanced potency, altered tissue selectivity, improved stability, or modified absorption characteristics, potentially leading to new therapeutic agents for GI disorders or novel applications. Studies exploring the SAR of related quaternary ammonium compounds and calcium channel blockers can provide valuable insights for the design of pinaverium derivatives. nih.govscielo.brsemanticscholar.org

Q & A

Q. What are the key methodological considerations for synthesizing pinaverium bromide with high purity and yield?

Pinaverium bromide is synthesized via a two-step process:

  • Step 1 : Reaction of dihydropyran, morpholinochloroethane hydrochloride, and sodium hydroxide hydrate under stirring until completion. The mixture is washed to pH 5–6 and concentrated under reduced pressure.
  • Step 2 : Equimolar amounts of the intermediate and 1-bromo-2-bromomethyl-4,5-dimethoxybenzene are stirred in methyl ethyl ketone. The precipitate is washed with methyl ethyl ketone, yielding a white powder with 60% efficiency . Critical factors include pH control during washing, solvent selection (methyl ethyl ketone for high solubility), and purification via repeated solvent washes to remove unreacted intermediates.

Q. How is the crystal structure of pinaverium bromide characterized, and what are its implications for molecular stability?

The crystal structure (monoclinic, P2₁ symmetry) is determined via X-ray diffraction at 110 K. Key findings include:

  • Two independent molecules per asymmetric unit, with one molecule showing disorder in the dimethyl bicycloheptane group (occupancy ratio 0.78:0.22) .
  • Chair conformation of the piperidinium ring and half-boat conformation of the dimethylcyclohexene ring, stabilized by Br⁻ counterions.
  • Absolute configuration confirmed via anomalous dispersion effects at Br sites . These structural insights inform stability studies, as conformational irregularities may influence binding to calcium channels.

Q. What in vitro models are suitable for assessing pinaverium bromide’s spasmolytic activity?

  • Colonic smooth muscle strips : Isolated from animal models (e.g., restraint-stressed rats), these strips evaluate dose-dependent inhibition of spontaneous contractions. Pinaverium shows no significant difference in efficacy between longitudinal and circular muscle layers, suggesting broad spasmolytic action .
  • Calcium flux assays : Use fluorescent dyes (e.g., Fluo-4) to measure intracellular Ca²⁺ changes in HEK293 cells expressing L-type calcium channels.

Advanced Research Questions

Q. How can researchers resolve contradictions in pinaverium bromide’s efficacy across different IBS subtypes?

Discrepancies in clinical outcomes (e.g., IBS-C vs. IBS-D) may arise from:

  • Patient stratification : Ensure subgroup analysis based on Rome III/IV criteria and baseline motility profiles.
  • Dosage optimization : Adjust doses for colonic vs. small intestinal targeting, as pinaverium’s hydrophobicity affects regional absorption .
  • Combined metrics : Use composite endpoints (e.g., IBS-QOL scores, pain severity, and motility biomarkers) to capture multidimensional responses .

Q. What experimental strategies validate the bioequivalence of generic pinaverium bromide formulations?

A randomized, open-label, two-period crossover study design is recommended:

  • Participants : Healthy adults under fasting/fed conditions to assess food effects on pharmacokinetics (Cₘₐₓ, AUC).
  • Analytical methods : LC-MS/MS for quantifying plasma concentrations, with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Statistical criteria : 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125% .

Q. How does conformational disorder in pinaverium bromide’s crystal structure impact its pharmacodynamic profile?

The disordered dimethyl bicycloheptane group (occupancy 0.78:0.22) introduces dynamic flexibility, which may:

  • Enhance binding to heterogeneous calcium channel isoforms in intestinal smooth muscle.
  • Reduce crystallization tendencies, improving solubility and bioavailability . Molecular dynamics simulations (e.g., Gaussian or AMBER) can model how conformational changes affect receptor interactions.

Q. What methodologies address batch-to-batch variability in pinaverium bromide synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization to control particle size distribution.
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify impurity profiles linked to synthetic conditions .

Methodological Guidelines

Q. How should researchers design observational cohort studies to evaluate pinaverium bromide’s long-term safety?

  • Inclusion criteria : Adults ≥18 years meeting Rome IV criteria, stratified by IBS subtype.
  • Outcome measures : Adverse event rates, QoL scores (IBS-QOL), and motility biomarkers (e.g., colonic transit time).
  • Bias mitigation : Use propensity score matching to adjust for confounding variables (e.g., diet, comorbidities) .

Q. What statistical approaches are recommended for analyzing contradictory in vivo and in vitro data?

  • Meta-regression : Pool data from multiple studies to identify moderators (e.g., dosage, species differences).
  • Bayesian hierarchical models : Account for heterogeneity across experimental models (e.g., cell lines vs. tissue strips) .

Q. How can cryo-EM or NMR complement X-ray crystallography in studying pinaverium bromide’s mechanism?

  • Cryo-EM : Resolve ligand-binding conformations in calcium channel complexes at near-atomic resolution.
  • ¹H/¹³C NMR : Characterize solution-state dynamics of the disordered bicycloheptane group, correlating with membrane permeability .

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Pinaverium Impurity 4

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